This compound (3,3',4',5,7,8-Hexahydroxyflavone) is a polyhydroxylated flavonoid primarily isolated from the calyces of Hibiscus sabdariffa L. (roselle) [1] [2] [3]. It is a key contributor to the plant's broad pharmacological profile.
The specific composition of Hibiscus sabdariffa extracts varies with cultivar, environment, and extraction methodology [4] [5]. Advanced techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) optimized with Response Surface Methodology (RSM) are employed to obtain enriched phenolic extracts high in this compound and other flavonoids [4].
The table below summarizes the demonstrated bioactivities of this compound across various study models.
| Biological Activity | Experimental Model | Key Findings / Dosage | Proposed Mechanisms |
|---|
| Anticancer (Oral Squamous Cell Carcinoma) | In vitro (Ca9-22 cells) [1] | • Inhibited proliferation (IC₅₀ ~10 µM at 48h) • Induced apoptosis & G2/M cell cycle arrest | • ↑ Bax/Bcl-2 ratio • Regulates ERK & NF-κB signaling [1] | | Antioxidant | In vitro (DPPH & FRAP assays) [2] | • Radical Scavenging: 111.53 mM/g (TEAC) • Reducing Power: 155.24 mM/g (TEAC) | • Hydroxyl-rich structure enables potent free radical neutralization [2] | | NASH Prevention | In vivo (Mouse NASH models) [6] | • Oral administration: 20 mg/kg/day • Reduced liver steatosis, inflammation, fibrosis | • Activates AMPK pathway • Reduces oxidative stress [6] | | Cardiometabolic Protection (Pre-Diabetes) | In vivo (Diet-induced pre-diabetic rats) [7] | • Oral administration: 15 mg/kg • Improved lipid profile, ↓ blood pressure, ↓ inflammation | • ↓ Lipid peroxidation • ↑ Antioxidant enzymes (SOD, Gpx) • ↓ Pro-inflammatory cytokines [7] |
For researchers aiming to replicate or build upon these findings, here are outlines of key experimental methodologies from the cited literature.
This protocol is used to determine this compound's effect on oral cancer cell viability and clonogenic growth.
This model evaluates this compound's efficacy in preventing the progression of fatty liver disease.
This standard in vitro method quantifies the free radical scavenging capacity of this compound.
This compound exerts its effects by modulating key cellular signaling pathways. The following diagrams illustrate its proposed mechanisms in anticancer and NASH activities.
This compound's core mechanisms in cancer and NASH involve key pathway regulation.
While current evidence is compelling, several research gaps remain:
Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) exerts its multifaceted pharmacological effects by interacting with a range of critical cellular signaling pathways and proteins. The table below summarizes its core molecular targets and the associated physiological outcomes.
| Primary Molecular Target / Pathway | Observed Effect of this compound | Key Experimental Models / Assays | Biological Outcome / Therapeutic Potential |
|---|---|---|---|
| AMPK Signaling [1] | Activates phosphorylation | CDHFD & MCD-diet induced NASH mouse models; immunoblotting | Improved liver steatosis, reduced oxidative stress, ameliorated NASH pathology |
| MKK3/6-p38 MAPK Signaling [2] [3] | Inhibits phosphorylation | CCl4-induced liver fibrosis mouse model; LX-2 human hepatic stellate cells; immunoblotting/immunocytochemistry | Ameliorated pre-existing liver fibrosis, reduced hepatic stellate cell activation |
| USP5-Cav3.2 Interaction [3] | Disrupts protein-protein interaction | Mouse models of inflammatory & neuropathic pain; intrathecal administration | Dose-dependent mechanical anti-hyperalgesia, pain relief |
| Oxidative Stress Pathways [4] [5] [6] | Potent radical scavenging & metal chelation | DPPH & FRAP assays; pre-diabetic rat model (heart/liver tissue analysis) | Reduced MDA levels; increased SOD & GPx activity; improved lipid profiles & cardiovascular function |
| Inflammatory Cytokine Production [7] | Suppresses IL-6, IL-1β | Human osteosarcoma (OS) cell lines (MG-63, Saos-2, HOS, 143B); ELISA | Induced apoptosis (↑caspase-3, ↑Bax), suppressed cancer cell proliferation |
| Lipogenesis (SREBP-1c) [5] | Downregulates expression | Diet-induced pre-diabetic rat model; plasma analysis | Reduced liver triglyceride levels and liver weight |
This compound's exceptional antioxidant capacity, which underpins many of its therapeutic effects, has been quantitatively demonstrated in comparative studies.
Table 2: In Vitro Antioxidant Capacity of this compound and Analogs (TEAC, mM/g)
| Compound | DPPH Radical Scavenging Activity (TEAC mM/g) | FRAP Reducing Power (TEAC mM/g) |
|---|---|---|
| This compound (Gspt) | 111.53 | 155.24 |
| Gossypin (Gsp) | 41.68 | 126.28 |
| Hibifolin (Hbf) | 39.99 | 94.67 |
Source: [4]. TEAC (Trolox Equivalent Antioxidant Capacity) values are mean results from triplicate experiments. This compound's significantly higher values, particularly in DPPH scavenging, are attributed to its hydroxyl-rich structure, which enables superior hydrogen atom transfer and metal chelation [4] [8].
For researchers aiming to replicate or build upon key findings, here are the methodologies from critical studies.
This protocol is adapted from the study demonstrating this compound's efficacy against non-alcoholic steatohepatitis (NASH) [1].
This in vitro protocol details how this compound's effect on liver fibrosis was tested at a cellular level [2].
These standardized colorimetric assays are used to quantify the free radical scavenging and reducing power of this compound [4].
The following diagrams illustrate the key molecular pathways targeted by this compound, integrating findings from multiple studies.
This compound activates AMPK and directly scavenges ROS, reducing lipogenesis and oxidative stress to ameliorate NASH [1] [5].
This compound inhibits MKK3/6-p38 MAPK to alleviate liver fibrosis and disrupts USP5-Cav3.2 interaction for pain relief [2] [3].
This compound is a promising multi-target natural compound with demonstrated efficacy in preclinical models of metabolic disease, fibrosis, pain, and cancer. Its potent antioxidant and anti-inflammatory activities, coupled with its specific modulation of key signaling nodes like AMPK, MKK3/6, and USP5, provide a strong mechanistic foundation for therapeutic development. Future research should prioritize ADME (Absorption, Distribution, Metabolism, and Excretion) studies, pharmacokinetic optimization (e.g., of its glycosylated derivatives for improved bioavailability), and rigorous investigation in higher-order animal models to translate these compelling mechanistic insights into viable clinical candidates.
The table below summarizes key quantitative measurements of gossypetin's antioxidant performance from in vitro assays.
| Assay Type | Test Compound | Key Results (TEAC, mM/g) | Experimental Context | Source |
|---|---|---|---|---|
| DPPH (Radical Scavenging) | This compound (aglycone) | 111.53 [1] | Backed by quantum mechanical computations; superior to glycosylated forms. | [1] |
| Gossypin (8-glucoside) | 41.68 [1] | Moderate scavenging, suited for food preservation. | [1] | |
| Hibifolin (8-glucuronide) | 39.99 [1] | Balanced activity, ideal for nutraceuticals. | [1] | |
| FRAP (Reducing Power) | This compound (aglycone) | 155.24 [1] | Exceptional ability to reduce Fe³⁺ to Fe²⁺. | [1] |
| Gossypin (8-glucoside) | 126.28 [1] | Robust reducing capacity. | [1] | |
| Hibifolin (8-glucuronide) | 94.67 [1] | Significant reducing ability. | [1] | |
| Cellular ROS Assay | This compound | No increase in intracellular ROS; attenuated radiation-induced ROS [2] | Tested in freshly isolated mice hepatocytes using DCFDA fluorescent probe. | [2] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.
This protocol is adapted from the study that generated the quantitative data in the table above [1].
This protocol details the method used to assess this compound's reducing power [1].
This compound's potent activity is rooted in its chemical structure and its interaction with key cellular signaling pathways.
This compound is a 3,3',4',5,7,8-hexahydroxyflavone. Its exceptional antioxidant capacity is attributed to this hydroxyl-rich structure, which provides more sites for free radical neutralization [1] [3].
The following diagram illustrates the core structural features that underpin its direct antioxidant mechanisms.
Beyond direct radical scavenging, this compound modulates key cellular pathways to combat oxidative stress.
The diagram below summarizes how this compound interacts with these key cellular pathways.
The table below summarizes the fundamental differences between gossypetin and gossypol.
| Characteristic | This compound | Gossypol |
|---|---|---|
| Chemical Classification | Flavonol (a type of flavonoid) [1] | Polyphenolic aldehyde, dimeric sesquiterpene [2] [3] [4] |
| Chemical Formula | C₁₅H₁₀O₈ [1] | C₃₀H₃₀O₈ [2] [3] |
| Core Structure | 3,5,7,8,3',4'-hexahydroxyflavone [1] | 1,1',6,6',7,7'-Hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde [2] |
| Natural Sources | Primarily found in the petals of Gossypium herbaceum (cotton) and calyces of Hibiscus sabdariffa [1]. | Found throughout the cotton plant (Gossypium spp.), with high concentration in seeds and roots [3] [5]. |
| Key Pharmacological Activities | Antioxidant, antibacterial, potential hepatoprotective and anticancer properties [1] [6]. | Anticancer (Bcl-2 inhibition), antimalarial, antimicrobial, and male contraceptive effects [2] [3] [4]. |
| Research & Application Status | Early-stage research focusing on its biological activities; used traditionally as a natural dye [1] [6]. | Extensive research, with clinical trials (Phases I/II) conducted for cancer therapy; history of use as a male contraceptive in China [3]. |
This compound is a flavonol, characterized by a 3-hydroxyflavone backbone with multiple hydroxyl groups attached [1]. Its significant antioxidant activity is largely attributed to this high degree of hydroxylation. It is often found in nature as glycosides, such as gossypitrin (this compound-7-glucoside) and gossypin (a glucoside of this compound) [1] [6]. Gossypin itself is a major subject of research due to its marked water solubility and various pharmacological activities [6].
Gossypol is a polyphenolic compound that exists as two stable atropisomers (enantiomers) due to restricted rotation around its central bond: (+)-gossypol and the more biologically active (-)-gossypol (also known as AT-101) [2] [3]. It is a secondary metabolite produced by cotton plants as a defense chemical [5].
Experimental workflow for gossypol target identification in cervical cancer cells [7]. - Clinical Trial Status: Gossypol has progressed to Phase I and II clinical trials as an anticancer agent, showing manageable toxicity profiles and preliminary efficacy [3]. Its development as a male contraceptive was discontinued by the WHO due to side effects like hypokalemia and risks of permanent infertility [2] [3].
The table below summarizes the antibacterial activity of gossypetin based on current research findings.
| Bacterial Strain | Gram Staining | Observed Activity / MIC | Key Findings |
|---|---|---|---|
| E. coli [1] | Negative | Good activity at 500 μg/mL | This compound exhibited good antibacterial activity. [1] |
| K. pneumoniae [1] | Negative | Good activity at 500 μg/mL | This compound exhibited good antibacterial activity. [1] |
| P. aeruginosa [1] | Negative | Good activity at 500 μg/mL | This compound exhibited good antibacterial activity. [1] |
| E. faecalis [1] | Positive | Activity at 500 μg/mL (lesser than others) | Showed activity, but less pronounced compared to the other tested strains. [1] |
| S. aureus [2] [3] | Positive | Reported activity | A general antibacterial activity has been documented, though specific MIC values are not provided. [2] [3] |
This compound's antibacterial effects are attributed to several key mechanisms, which are common among many flavonoids and are supported by theoretical and experimental data.
The following diagram illustrates these primary mechanisms of action.
For researchers aiming to evaluate the antibacterial properties of this compound, here are standard methodological approaches.
Antibacterial Activity Assay (Disc Diffusion)
Minimum Inhibitory Concentration (MIC) Determination
Biofilm Inhibition Assay
The core finding is that this compound interacts with the Tropomyosin receptor kinase B (TrkB). However, authoritative sources conflict on whether it acts as an antagonist or has been studied for activation.
This direct conflict means that the specific pharmacological action of this compound (antagonist vs. agonist) cannot be definitively stated without consulting the primary literature, particularly the 2013 study and any subsequent research that may have clarified its mechanism.
The 2024 study provides a modern, detailed methodology for identifying and characterizing compounds that bind to TrkB, which can be directly applied to the study of this compound [2]. The workflow integrates computational screening with experimental validation, as illustrated below:
Diagram of the combined computational and experimental workflow for identifying active TrkB binders [2].
The table below summarizes key compounds discussed in the search results for context. The mechanism for this compound is marked as conflicting based on the information found.
| Compound Name | Reported Activity on TrkB | Key Experimental Evidence | Therapeutic Context |
|---|
| This compound | Conflicting: • Antagonist [1] • Agonist Candidate [2] | In silico docking; listed in binder screening [2]. | Neurodegenerative disease research [1] [2]. | | 7,8-Dihydroxyflavone (7,8-DHF) | Agonist | Well-established; protects TrkB from nitration, promotes phosphorylation & PLCγ1 binding [3]. | Retinal & brain neuroprotection [3]. | | ANA-12 | Antagonist | Cited as a tool compound in a study on Gnetin H [4]. | Neuroscience research tool. |
The stark contrast in the reported activity of this compound is a critical point of attention. The 2013 source calling it an antagonist is over a decade old, while the 2024 article lists it as a candidate agonist without directly disputing the earlier claim. This suggests that the compound's precise mechanism may be:
To resolve this discrepancy, it is essential to consult the primary sources, particularly:
This compound (3,5,7,8,3′,4′-hexahydroxyflavone) is an important flavonoid compound predominantly found in the blooms and calyx of Hibiscus sabdariffa (roselle) and other Hibiscus species [1] [2]. This hexahydroxyflavone derivative has attracted significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, anti-microbial, anti-atherosclerotic, and anti-mutagenic properties [2]. Recent studies have demonstrated that this compound exhibits proliferation-suppressing activities in human osteosarcoma cell lines by inducing apoptosis through enhanced caspase-3 activity and increased Bax expression, indicating involvement of the intrinsic pathway of apoptosis [3]. Additionally, this compound has shown significant potential as a novel modulator of inflammatory cytokines, particularly in reducing autocrine production of proinflammatory cytokines such as IL-6, IL-1β, and IL-12p70 [3].
The structural basis for this compound's biological activity stems from its unique hydroxylation pattern, particularly the presence of hydroxyl groups at the C-8 position, which distinguishes it from other flavonoids like quercetin [2]. Quantum chemical investigations based on density functional theory have revealed that this compound exhibits exceptional free radical scavenging capabilities and metal chelating abilities, primarily due to the presence of multiple hydroxyl groups in its molecular structure [2]. These properties make this compound a promising candidate for pharmaceutical development and nutraceutical applications. However, the efficient purification of this compound from plant materials remains a critical challenge that must be addressed to facilitate further research and potential commercial applications.
The extraction of this compound from plant material typically begins with proper preparation of the source material. The flowers, calyces, or other plant parts containing this compound should be thoroughly dried at 40°C in a hot air oven for approximately 24 hours, followed by grinding into a fine powder using a grinder machine with particle sizes ideally ranging between 40-60 mesh [4]. For initial extraction, hydroethanolic solvents have proven effective for flavonoid extraction. A common approach involves using 50-70% ethanol in water, with a solid-to-liquid ratio of 1:30, and extraction at temperatures of 60-80°C for 2-3 hours with two repeated extractions [5]. The maceration process typically requires 72 hours with continuous shaking at room temperature, after which the extracts are filtered through Whatman filter paper and concentrated using a rotary vacuum evaporator at 40°C to obtain a crude extract [6].
Following initial extraction, fractionation procedures are often employed to enrich flavonoid content. The concentrated crude extract is dissolved in water and sequentially partitioned with solvents of increasing polarity, beginning with hexane, followed by chloroform, ethyl acetate, and finally n-butanol [6]. This sequential fractionation allows for the selective isolation of this compound and other flavonoids into specific fractions based on their polarity, with the ethyl acetate fraction typically containing the highest concentration of flavonoids [6]. Throughout the extraction process, it is crucial to minimize exposure to light and oxygen to prevent degradation of this compound, as flavonoids are generally labile and susceptible to chemical structure degradation during purification [1].
Recent advances in extraction technologies have introduced several non-conventional methods that offer significant improvements in extraction efficiency, reduction in extraction time, lower solvent consumption, and preservation of thermolabile compounds like this compound [4]. Among these, Pressure-Enhanced Solid-Liquid Extraction (PSE) has emerged as a particularly promising technique. PSE operates at pressures between 100-600 MPa with temperatures ranging from 20-60°C, which is ideal for extracting thermolabile compounds without degradation [4]. Optimization of PSE using Response Surface Methodology (RSM) has identified ideal parameters for flavonoid extraction: ethanol concentration of 67.7%, temperature of 67.6°C, solid-to-liquid ratio of 1:30, and extraction time of 3 hours with two repeated extractions [5].
Other innovative techniques include ultrasonic-assisted extraction, which utilizes cavitation forces to disrupt plant cells and enhance mass transfer, and microwave-assisted extraction, which employs electromagnetic radiation to rapidly heat the solvent and plant matrix [4]. Additionally, supercritical fluid extraction using CO₂ as a solvent has shown promise for flavonoid extraction, particularly when modified with polar co-solvents like ethanol or methanol to increase solubility of polar flavonoids [4]. These advanced extraction methods not only improve yield but also reduce the environmental impact of extraction processes through decreased solvent consumption and energy requirements.
Table 1: Optimization Parameters for this compound Extraction Techniques
| Extraction Method | Optimal Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Pressure |
|---|---|---|---|---|---|
| Maceration | 50-70% Ethanol | 25 (Room Temperature) | 72 hours | 1:30 | Atmospheric |
| Heat Reflux | 67.7% Ethanol | 67.6 | 3 hours (×2 extractions) | 1:30 | Atmospheric |
| PSE | 50-70% Ethanol | 20-60 | 15-45 minutes | 1:10-1:30 | 100-600 MPa |
| Ultrasonic | 50-70% Ethanol | 40-60 | 30-60 minutes | 1:30 | Atmospheric |
| Microwave | 50-70% Ethanol | 60-80 | 5-15 minutes | 1:30 | Atmospheric |
Column chromatography serves as a cornerstone technique for the purification of this compound from crude plant extracts. This separation method is based on the principle where a mixture of analytes is applied to the top of a column packed with a stationary phase, and as the mobile phase passes through the column, the individual components move at different rates based on their differential affinity for both the stationary and mobile phases [7]. The separation efficiency in column chromatography depends on several critical factors: the dimensions of the column, particle size of the adsorbent, nature of the solvent, temperature of the column, and applied pressure [7]. For this compound purification, the most commonly employed forms of column chromatography include adsorption chromatography, partition chromatography, ion exchange chromatography, and gel chromatography [7].
The stationary phase selection is crucial for successful this compound purification. For flavonoid purification, silica gel (60-120 mesh or 100-200 mesh) is frequently used as the stationary phase due to its excellent separation properties and high capacity [7]. The preparation of the column can be achieved through either dry packing or wet packing methods, with the latter generally considered superior for achieving uniform packing density [7]. In the wet packing technique, a slurry of the adsorbent is prepared with the initial mobile phase and poured into the column carefully to avoid air bubble formation [7]. A glass wool or cotton wool plug is typically placed at the bottom of the column before packing, and after packing, a paper disc is often placed on top to prevent disturbance of the stationary phase during sample introduction or mobile phase addition [7].
The purification of this compound using column chromatography follows a systematic approach to ensure optimal separation and purity. The following step-by-step protocol has been adapted from established column chromatography methods for flavonoid purification:
Table 2: Column Chromatography Stationary and Mobile Phases for this compound Purification
| Stationary Phase | Particle Size | Mobile Phase System | Elution Mode | Target Fractions |
|---|---|---|---|---|
| Silica Gel | 60-120 mesh | Chloroform → Chloroform:Ethyl Acetate (70:30) → Ethyl Acetate:Methanol (90:10) → Ethyl Acetate:Methanol:Water (70:25:5) | Gradient | 50-70% Ethyl Acetate in Chloroform |
| Sephadex LH-20 | 25-100 μm | Methanol:Water (50:50 → 70:30 → 85:15 → 100:0) | Gradient | 70-85% Methanol |
| Polyamide | 50-160 μm | Water → Water:Methanol (90:10 → 70:30 → 50:50 → 30:70 → 100% Methanol) | Gradient | 50-70% Methanol |
| Diaion HP-20 | 250-850 μm | Water → Water:Methanol (90:10 → 70:30 → 50:50 → 30:70 → 100% Methanol) | Gradient | 50-70% Methanol |
| C18 Reverse Phase | 40-63 μm | Water:MeOH (95:5) → Water:MeOH (70:30) → Water:MeOH (50:50) → Water:MeOH (30:70) → 100% MeOH | Gradient | 30-50% Methanol |
For larger-scale purification of this compound, macroporous resins offer significant advantages in terms of loading capacity, selectivity, and cost-effectiveness. The purification process using macroporous resins involves several optimized steps [5]:
This macroporous resin approach typically yields this compound with a purity of 128.30 ± 4.64 mg/g (approximately 12.8%) from saffron floral residues, suggesting its potential application for this compound purification from other plant sources [5]. The process is characterized by its high efficiency, cost-effectiveness, and scalability for industrial applications.
Following the initial column chromatography or macroporous resin purification, additional purification techniques are often required to achieve higher purity levels suitable for pharmaceutical applications:
Throughout the purification process, quality control measures should be implemented, including regular TLC monitoring, HPLC analysis, and spectroscopic verification to ensure the identity and purity of this compound at each stage.
High-Performance Liquid Chromatography (HPLC) represents the gold standard for the quantification and purity assessment of this compound in purified samples. A validated HPLC method for this compound analysis should be developed and optimized for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) [8]. The following optimized conditions have been adapted from validated methods for flavonoid analysis:
For method validation, the calibration curve should exhibit good linearity with a correlation coefficient (R²) of at least 0.990 over an appropriate concentration range [8]. The LOD and LOQ for this compound can be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. The precision and accuracy of the method should be evaluated through intra-day and inter-day variations, with relative standard deviation (RSD) values preferably less than 2% [8]. Recovery studies should demonstrate accuracy in the range of 96-100.8% for this compound [8].
The antioxidant potential of purified this compound can be evaluated using multiple in vitro assays to comprehensively assess its free radical scavenging capabilities:
DPPH Assay: The 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay is widely employed to evaluate antioxidant activity. Prepare a 0.1 mM DPPH solution in methanol and mix with various concentrations of this compound (10-100 μg/mL) [6]. After incubation in the dark for 30 minutes, measure the absorbance at 517 nm. Calculate the percentage inhibition using the formula:
% Inhibition = [(A_control - A_sample)/A_control] × 100
where A_control is the absorbance of the DPPH solution without sample and A_sample is the absorbance with this compound [6].
ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay provides another measure of antioxidant capacity. Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allow it to stand in the dark for 12-16 hours before use [4]. Dilute the ABTS solution to an absorbance of 0.70 ± 0.02 at 734 nm and mix with this compound samples. Measure the decrease in absorbance after 6 minutes of reaction [4].
FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of this compound to reduce ferric ions. Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a ratio of 10:1:1 [4]. Mix the FRAP reagent with this compound samples and measure the absorbance at 593 nm after 30 minutes of incubation.
The strong antioxidant activity of this compound has been demonstrated through these assays, with its potency attributed to the presence of multiple hydroxyl groups in its molecular structure that can directly neutralize free radicals [2] [4].
The following comprehensive protocol integrates the most effective methods for this compound extraction and purification:
Diagram 1: Complete this compound Purification Workflow. This flowchart illustrates the integrated process from plant material to purified this compound, including quality control checkpoints.
Objective: To purify this compound from crude plant extracts using column chromatography.
Materials and Equipment:
Procedure:
Column Preparation:
Sample Preparation and Loading:
Elution:
Fraction Collection:
Fraction Pooling and Concentration:
Quality Control:
During the purification of this compound, several challenges may arise that can affect yield and purity. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound Purification
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Extraction Yield | Inadequate solvent penetration, incorrect particle size, suboptimal temperature | Reduce particle size to 40-60 mesh, increase extraction temperature to 68°C, perform multiple extractions (2-3 times) [5] |
| Poor Separation in Column | Improper column packing, incorrect solvent gradient, overloading of sample | Ensure uniform column packing using wet method, optimize solvent gradient, reduce sample load (1-2% of stationary phase weight) [7] |
| Tailing of this compound Peak | Strong adsorption to stationary phase, acidic functional groups | Add small amounts of acid (0.1-1% acetic acid or formic acid) to mobile phase to suppress ionization [8] |
| Co-elution with Impurities | Insufficient selectivity of mobile phase, similar polarity compounds | Use finer stationary phase (200-400 mesh), slow down gradient elution, use alternative stationary phases (polyamide, Sephadex LH-20) [7] |
| Degradation of this compound | Exposure to light, oxygen, or high temperatures | Perform procedures under dim light, use nitrogen atmosphere during concentration, maintain temperature below 40°C during solvent evaporation [1] |
| Low Recovery from Column | Strong binding to stationary phase | Use more polar elution solvents (methanol:water with 0.1% acid), consider alternative stationary phases with different selectivity [7] |
Proper storage conditions are critical for maintaining the stability and biological activity of purified this compound. The compound should be stored in amber glass vials or clear vials wrapped in aluminum foil to protect from light exposure [1]. The storage temperature should be maintained at -20°C or lower for long-term preservation [1]. For intermediate-term storage (weeks to months), this compound solutions can be kept at 4°C, but antioxidant protection may be necessary for highly purified samples [1].
This compound demonstrates relatively good stability compared to other natural flavonoids due to the presence of multiple hydroxyl groups in its structure, which stabilize the molecule and prevent interaction with other substances [1]. However, the compound is hygroscopic and must be protected from moisture during storage [1]. Additionally, this compound is incompatible with strong oxidizers, and appropriate precautions should be taken to avoid such contacts [1]. For quantitative analyses, stock solutions should be prepared fresh weekly, and working solutions should be prepared daily to ensure accuracy and reproducibility [8].
The purified this compound obtained through the described protocols has numerous applications in pharmaceutical research and drug development. Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines, particularly osteosarcoma, by inducing apoptosis through the intrinsic pathway [3]. The compound has shown potential as a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo [2]. Furthermore, this compound's potent anti-inflammatory properties make it a promising candidate for development as a therapeutic agent for inflammatory conditions [3].
In addition to its direct therapeutic applications, this compound serves as a valuable research tool for studying molecular mechanisms of flavonoid action. Its well-characterized chemical structure and diverse biological activities make it an excellent candidate for structure-activity relationship studies [2]. The compound's metal chelating properties and free radical scavenging capabilities have been extensively investigated through computational and experimental studies, providing insights into the molecular basis of flavonoid antioxidant activity [2]. These fundamental studies contribute to the broader understanding of flavonoid biology and facilitate the rational design of novel flavonoid-based therapeutics.
The purification protocols described in this document enable researchers to obtain this compound of sufficient purity and quantity for these diverse applications, supporting ongoing efforts to explore the full therapeutic potential of this promising natural compound.
Alzheimer's disease (AD) represents one of the most significant challenges in modern neuroscience and drug development, characterized by progressive cognitive decline and pathological hallmarks including amyloid-β (Aβ) plaques and neurofibrillary tangles. The 5xFAD transgenic mouse model has emerged as a valuable preclinical tool for investigating AD therapeutics, expressing five human mutations associated with familial AD (APP K670N/M671L + I716V + V717I and PS1 M146L + L286V) that drive robust Aβ deposition beginning as early as 2 months of age [1] [2]. This model demonstrates rapid disease progression with significant memory impairments and neuroinflammation, making it particularly suitable for evaluating potential therapeutic candidates.
This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a natural flavonoid compound found in various plants, including Hibiscus sabdariffa and several Sedum species. Previous research has indicated that this compound possesses potent antioxidant properties and demonstrates inhibitory activity against the MKK3/6-p38 MAPK signaling pathway [3]. Recent investigations have explored its potential neuroprotective effects, with particular interest in its ability to modulate microglial function and reduce Aβ pathology in experimental AD models [1] [4]. The following application notes provide detailed methodologies and experimental protocols for evaluating the efficacy of this compound via intragastric administration in the 5xFAD mouse model, supporting its investigation as a potential therapeutic candidate for Alzheimer's disease.
The comprehensive study design encompasses a 13-week treatment protocol with integrated behavioral assessments and biochemical analyses [1]. The workflow proceeds systematically through several critical phases:
Table 1: Key Experimental Parameters for this compound Administration in 5xFAD Mice
| Parameter | Specification | Rationale |
|---|---|---|
| Mouse Model | 5xFAD transgenic mice (female) | Accelerated Aβ deposition; gender shows profound pathology [1] |
| Administration Route | Intragastric gavage | Direct delivery to gastrointestinal tract; mimics oral administration |
| Treatment Duration | 13 weeks | Sufficient duration to observe therapeutic effects on established pathology |
| Dosing Frequency | Once daily | Maintains consistent compound exposure |
| Behavioral Tests | Y-maze, Morris Water Maze | Assess spatial working memory and hippocampus-dependent learning [1] |
| Endpoint Analyses | Histology, ELISA, Western blot, scRNA-seq | Comprehensive evaluation of pathological and mechanistic changes |
The following workflow diagram illustrates the complete experimental timeline:
This compound treatment produced significant cognitive benefits in 5xFAD mice across multiple behavioral paradigms. In the Y-maze test, which evaluates spatial working memory, this compound-treated 5xFAD mice showed a remarkable improvement in spontaneous alternation percentage compared to vehicle-treated controls, indicating enhanced short-term spatial memory [1]. Critically, there were no differences in total arm entries between groups, suggesting the effects were specific to cognitive function rather than general activity levels. In the Morris Water Maze test, which assesses hippocampus-dependent spatial learning and memory, this compound-treated mice exhibited significantly increased target quadrant occupancy during the probe test, demonstrating improved long-term spatial memory retention [1]. These behavioral improvements occurred without significant acetylcholinesterase inhibition, distinguishing this compound's mechanism from current standard AD treatments like donepezil [1].
This compound administration produced profound reductions in Aβ pathology across multiple measures. Immunohistochemical analysis revealed significant decreases in both the number and size of Aβ plaques in the dentate gyrus of the hippocampus and cortical regions [1]. Biochemical analyses further demonstrated that this compound reduced not only plaque burden but also overall Aβ levels, including soluble and insoluble Aβ40 and Aβ42 species in hippocampal tissues as quantified by ELISA [1]. Western blot analysis confirmed significant reduction of Aβ monomer levels without affecting amyloid precursor protein (APP) expression, suggesting this compound acts through enhanced clearance rather than reduced production of Aβ [1].
Table 2: Quantitative Assessment of this compound Effects on Aβ Pathology in 5xFAD Mice
| Parameter | Vehicle-treated 5xFAD | This compound-treated 5xFAD | Change | Measurement Method |
|---|---|---|---|---|
| Aβ Plaque Number (Hippocampus) | Baseline | Significant decrease | ↓↓ | IHC [1] |
| Aβ Plaque Size (Hippocampus) | Baseline | Significant decrease | ↓↓ | IHC [1] |
| Soluble Aβ40 | Baseline | Significant decrease | ↓ | ELISA [1] |
| Soluble Aβ42 | Baseline | Significant decrease | ↓ | ELISA [1] |
| Insoluble Aβ40 | Baseline | Significant decrease | ↓ | ELISA [1] |
| Insoluble Aβ42 | Baseline | Significant decrease | ↓ | ELISA [1] |
| Aβ Oligomers | Baseline | Slight decrease | ↓ | Dot blot [1] |
| APP Level | No change | No change | Western blot [1] |
Single-cell RNA sequencing analysis of microglial populations from this compound-treated 5xFAD mice revealed significant transcriptomic modulations across various microglial subpopulations, including disease-associated microglia [1]. This compound enhanced phagocytic activity while decreasing gliosis, indicating a fundamental shift in microglial phenotype toward a more homeostatic state. Additionally, this compound treatment increased the population of MHC II+ microglia, suggesting potential enhancement of antigen presentation capabilities [1]. These transcriptomic changes provide a mechanistic foundation for the observed increases in Aβ clearance and reduction of neuroinflammation following this compound treatment.
This compound exerts its therapeutic effects primarily through enhancement of microglial phagocytic activity against Aβ, rather than through modulation of Aβ production pathways [1]. Comprehensive investigation of the Aβ production pathway revealed that this compound did not affect β-secretase activity or the protein and mRNA levels of β-secretase and γ-secretase subunits, indicating that its Aβ-lowering effects are not mediated through inhibition of Aβ generation [1]. Instead, this compound promotes Aβ clearance through increased microglial phagocytosis, effectively boosting the brain's innate capacity to remove accumulated pathological proteins. This mechanism represents a promising therapeutic approach distinct from previous strategies that targeted Aβ production.
The following diagram illustrates the mechanistic pathway through which this compound enhances microglial phagocytosis:
This compound functions as a potent inhibitor of the MKK3/6-p38 MAPK signaling pathway [3], which represents a crucial mechanism underlying its ability to modulate microglial function. In the context of Alzheimer's disease, chronic activation of the p38 MAPK pathway in microglia contributes to excessive neuroinflammation and impaired phagocytic function. By inhibiting MKK3/6 upstream of p38 MAPK, this compound helps restore microglial homeostasis, reducing the production of pro-inflammatory cytokines while enhancing phagocytic capacity. This dual action addresses both the inflammatory and clearance deficits characteristic of AD pathology. Additionally, this compound's antioxidant properties contribute to its neuroprotective effects by mitigating oxidative stress, which represents another significant component of AD pathogenesis [3].
Materials:
Procedure:
Notes:
Equipment:
Procedure:
Interpretation:
Equipment:
Procedure:
Interpretation:
Tissue Collection Protocol:
Aβ ELISA Protocol:
Western Blot Analysis for Aβ and APP:
The protocols outlined above support several key research applications in Alzheimer's disease drug development. This compound represents a promising candidate for multi-target therapeutic approaches in AD, addressing both Aβ pathology and neuroinflammation simultaneously. Its mechanism of enhancing microglial phagocytosis distinguishes it from previous Aβ-targeting strategies that focused primarily on reducing production rather than enhancing clearance [1]. This approach aligns with the evolving understanding of AD pathophysiology, which recognizes the crucial role of neuroimmune dysfunction in disease progression.
The experimental framework described enables comprehensive evaluation of this compound's therapeutic potential, spanning from behavioral outcomes to molecular mechanisms. These protocols can be adapted for investigating other flavonoid compounds or microglia-targeting therapeutic candidates. Furthermore, the demonstrated efficacy of this compound in reducing pre-existing pathology in the 5xFAD model supports its potential for disease-modifying effects rather than merely symptomatic benefits. Future research directions should include long-term toxicological evaluations, assessment of bioavailability and blood-brain barrier penetration, and investigation of potential synergistic effects with other therapeutic approaches [5].
These application notes provide comprehensive methodological guidance for evaluating this compound's therapeutic potential in Alzheimer's disease models. The detailed protocols support standardized investigation of this promising natural compound, facilitating comparison across studies and contributing to the validation of microglial phagocytosis enhancement as a therapeutic strategy for AD. The robust behavioral, biochemical, and transcriptomic methodologies outlined enable thorough characterization of this compound's effects on AD pathology and cognitive function. Researchers utilizing these protocols should adhere to all applicable animal welfare guidelines and consider dose-ranging studies tailored to their specific research objectives.
This compound (3,3′,4′,5,7,8-hexahydroxyflavone) is a naturally occurring flavonoid with demonstrated therapeutic potential in multiple disease models, yet its clinical translation faces significant pharmacological challenges. Recent studies have revealed this compound's potent bioactivities, including anti-proliferative effects in human osteosarcoma cell lines via induction of the intrinsic apoptosis pathway characterized by enhanced caspase-3 activity and increased Bax expression [1]. Additionally, this compound has shown remarkable anti-inflammatory properties by significantly reducing autocrine production of proinflammatory cytokines IL-6, IL-1β, and IL-12p70 in osteosarcoma models [1]. In Alzheimer's disease research, this compound demonstrated enhanced microglial phagocytosis of amyloid-beta, leading to improved spatial learning and memory in 5xFAD transgenic mice [2].
Despite this promising therapeutic profile, this compound shares the limitations common to most flavonoids, including poor aqueous solubility, chemical instability, and low bioavailability [3]. These limitations severely restrict its clinical utility through conventional administration. Liposomal delivery systems offer an effective strategy to overcome these challenges by enhancing solubility, protecting against degradation, improving tissue targeting, and reducing systemic toxicity [3] [4]. The phospholipid bilayer structure of liposomes enables encapsulation of both hydrophobic and hydrophilic compounds, making them particularly suitable for flavonoid delivery [3]. This document provides detailed application notes and protocols for the development, preparation, and characterization of this compound-loaded liposomal formulations for research applications.
Implementing a Quality by Design (QbD) framework ensures the development of robust, reproducible this compound liposomal formulations with well-characterized critical quality attributes. The QbD approach begins with defining the Quality Target Product Profile (QTPP) which for this compound liposomes includes targets for particle size (<200 nm for enhanced permeability and retention effect), encapsulation efficiency (>80%), sustained release profile, and storage stability [5]. These QTPP elements directly support the therapeutic objectives of enhanced bioavailability and targeted delivery to pathological tissues.
From the QTPP, Critical Quality Attributes (CQAs) are derived—measurable properties that must be controlled within appropriate limits to ensure product quality. For this compound liposomes, the key CQAs include: particle size and polydispersity index (affecting biodistribution and cellular uptake), zeta potential (indicating colloidal stability), encapsulation efficiency (determining dose consistency), drug release profile, and physical and chemical stability [5]. Systematic risk assessment tools such as Failure Mode and Effects Analysis (FMEA) identify material attributes and process parameters that significantly impact these CQAs, guiding focused experimental design and process control strategies.
The selection of lipid components represents a critical formulation decision that directly impacts this compound loading and liposomal performance. Based on successful flavonoid-loaded liposome formulations [3], the following composition ranges are recommended for initial screening:
Table 1: Lipid Composition Screening Range for this compound Liposomes
| Component | Function | Recommended Range | Specific Examples |
|---|---|---|---|
| Phospholipid | Bilayer formation | 55-80% mol | Hydrogenated soy phosphatidylcholine (HSPC), Dipalmitoylphosphatidylcholine (DPPC) |
| Cholesterol | Membrane stability | 25-40% mol | Pharmaceutical grade cholesterol |
| Ionizable Lipid | Enhanced encapsulation | 0-10% mol | DODMA, DLin-MC3-DMA (for pH-gradient loading) |
| PEGylated Lipid | Steric stabilization | 1-5% mol | DSPE-PEG2000, DSPE-PEG5000 |
The phospholipid component forms the structural basis of the liposomal bilayer, with high-phase-transition-temperature lipids (like HSPC) recommended for improved stability and sustained release characteristics. Cholesterol incorporation at 30-40% molar ratio enhances membrane rigidity and reduces leakage during storage. For long-circulating liposomes, PEGylated lipids at 3-5% mol effectively reduce reticuloendothelial system clearance and extend circulation half-life [5] [3]. The specific lipid ratios should be optimized based on this compound loading and stability data from systematic screening studies.
The thin film hydration technique represents a widely applicable and scalable approach for this compound liposome preparation. This method enables high encapsulation efficiency for lipophilic compounds like this compound through strategic integration of active loading techniques.
Step 1: Lipid Solution Preparation Dissolve lipid components (HSPC, cholesterol, and PEGylated lipid in determined molar ratios) along with this compound (at 5-15% wt/wt of total lipids) in organic solvent (chloroform:methanol, 2:1 v/v) in a round-bottom flask. The total lipid concentration should be 10-20 mM for optimal film formation and hydration.
Step 2: Thin Film Formation Rotate the flask on a rotary evaporator at 60°C (above the phase transition temperature of the lipid mixture) under reduced pressure (200-400 mbar) for 30-60 minutes until a thin, uniform lipid film forms. Maintain temperature control throughout to prevent premature this compound crystallization.
Step 3: Primary Liposome Formation Hydrate the lipid film with pre-warmed (60°C) aqueous phase (phosphate-buffered saline, pH 7.4, or ammonium sulfate solution for active loading) by rotating at the same temperature for 45-60 minutes. The hydration volume should achieve a total lipid concentration of 5-10 mM. Allow the flask to stand for another 30 minutes for complete swelling of liposomes.
Step 4: Size Reduction Process the multilamellar vesicle suspension through extrusion (10-15 passes through polycarbonate membranes, 100-200 nm pore size) or sonication (probe sonicator, 5-10 minutes at 40-50 W with pulse setting) to achieve uniform size distribution. Extrusion is preferred for better reproducibility and scale-up potential.
Step 5: Remote Loading (Optional) For increased encapsulation efficiency, establish a pH gradient (ammonium sulfate method) or ion gradient to actively load this compound into pre-formed liposomes. Incubate the this compound solution with blank liposomes at 60°C for 15-30 minutes with gentle mixing.
Table 2: Critical Process Parameters and Their Impact on this compound Liposome Quality
| Process Parameter | Optimal Range | Impact on CQAs | Control Strategy |
|---|---|---|---|
| Hydration Temperature | 55-65°C (above lipid Tm) | Complete hydration, this compound stability | Temperature control ±2°C |
| Hydration Time | 45-60 minutes | Liposome size, encapsulation efficiency | Visual confirmation of complete hydration |
| Extrusion Parameters | 10-15 passes, 100-200 nm membrane | Particle size distribution, PDI | Monitor pressure during extrusion |
| Loading Incubation | 15-30 minutes at 60°C | Encapsulation efficiency | Sample at time points to assess loading |
For improved reproducibility and scaling potential, microfluidic techniques offer precise control over liposome formation through continuous flow processes. This method is particularly advantageous for maintaining batch-to-batch consistency, a common challenge in liposomal manufacturing [3].
Equipment Setup: Prepare a microfluidic mixer (staggered herringbone mixer or hydrodynamic flow-focusing device) with separate inlets for lipid and aqueous phases. Use precision syringe pumps for controlled flow rates.
Lipid Phase Preparation: Dissolve lipid components and this compound in ethanol or isopropanol at 65-75°C to ensure complete solubilization. Final ethanol concentration should be 20-40% v/v.
Aqueous Phase Preparation: Use pre-warmed (55-65°C) phosphate-buffered saline (pH 7.4) or other appropriate aqueous buffer.
Process Parameters: Set total flow rate between 10-15 mL/min with aqueous-to-organic flow rate ratio of 3:1 to 5:1. These parameters control liposome size and size distribution. Collect the liposomal suspension in a reservoir.
Solvent Removal: Dialyze against appropriate buffer (4°C, 4-6 hours with 3-4 buffer changes) or use tangential flow filtration to remove organic solvent and achieve isotonic conditions.
The following workflow diagram illustrates the complete preparation process using both methods:
Comprehensive characterization of this compound liposomes is essential for quality assessment and correlation of physical attributes with biological performance. The following analytical techniques should be employed:
Particle Size and Polydispersity Index (PDI): Determine by dynamic light scattering (DLS) at 25°C with measurement angle of 90°. Dilute liposomal suspension appropriately with filtered buffer to achieve optimal scattering intensity. Acceptable specifications: mean particle size 80-200 nm with PDI <0.25 indicating a monodisperse population critical for reproducible biodistribution [5].
Zeta Potential: Measure by laser Doppler electrophoresis in appropriate aqueous buffer (low ionic strength for accurate measurement). Specifications: Zeta potential ≤ -20 mV or ≥ +20 mV provides adequate electrostatic stabilization against aggregation.
Encapsulation Efficiency (EE): Quantify using direct method—separate unencapsulated this compound by mini-column centrifugation, gel filtration, or dialysis. Disrupt the purified liposomes with 1% Triton X-100 and analyze this compound content by HPLC with UV detection at 254 nm. Calculate EE% = (Amount of encapsulated this compound / Total this compound added) × 100. Target EE% >80% for efficient formulation [3].
Morphological Examination: Visualize using transmission electron microscopy (TEM) with negative staining (1-2% phosphotungstic acid or uranyl acetate). Confirm spherical morphology, uniform size distribution, and absence of crystal formation.
Drug Release Profile: Evaluate using dialysis method under sink conditions. Place this compound liposomes in dialysis tubing (MWCO 12-14 kDa) against release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions) at 37°C with gentle agitation. Sample at predetermined time points (1, 2, 4, 8, 12, 24, 48, 72 hours) and analyze this compound content by HPLC. Compare release profile with free this compound solution.
Stability Studies: Conduct short-term stability testing by storing this compound liposomes at 4°C and 25°C for 30 days. Monitor changes in particle size, PDI, zeta potential, and encapsulation efficiency at predetermined intervals (0, 7, 15, 30 days). For accelerated stability, incubate samples at 40°C for 30 days with similar monitoring. Specifications: <10% change in particle size, <5% change in EE over 30 days at 4°C [3].
Table 3: Analytical Methods and Target Specifications for this compound Liposomes
| Quality Attribute | Analytical Method | Target Specification | Frequency |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 80-200 nm | Each batch |
| Polydispersity Index | Dynamic Light Scattering | ≤0.25 | Each batch |
| Zeta Potential | Electrophoretic Light Scattering | ≤ -20 mV or ≥ +20 mV | Each batch |
| Encapsulation Efficiency | HPLC-UV after purification | ≥80% | Each batch |
| Drug Loading | HPLC-UV after purification | 5-15% (w/w) | Each batch |
| pH | Potentiometry | 6.5-7.5 | Each batch |
| Osmolality | Freezing point osmometer | 280-320 mOsm/kg | Initial validation |
| Sterility | Membrane filtration or direct inoculation | Sterile | Each batch (for in vivo) |
| Endotoxin | LAL test | <0.5 EU/mL | Each batch (for in vivo) |
To confirm that liposomal encapsulation maintains this compound's therapeutic activity, conduct the following bioactivity assays comparing free and encapsulated this compound:
Anti-proliferative Activity: Evaluate using MTT assay in osteosarcoma cell lines (MG-63, Saos-2, HOS, 143B) per published methods [1]. Seed cells in 96-well plates (5×10³ cells/well), treat with serial dilutions of free this compound and this compound liposomes for 48-72 hours. Include blank liposomes as control. Calculate IC₅₀ values and compare potency. This compound should demonstrate dose-dependent growth inhibition with IC₅₀ values in low micromolar range (5-20 μM) [1].
Anti-inflammatory Activity: Assess by ELISA measurement of proinflammatory cytokines (IL-6, IL-1β) in appropriate cell models (e.g., LPS-stimulated macrophages or osteosarcoma cells) [1]. Pre-treat cells with free or liposomal this compound for 2 hours before stimulation with inflammatory inducer. Collect supernatant after 18-24 hours and quantify cytokine levels. This compound should show significant reduction in cytokine production at 10-50 μM concentrations.
Apoptosis Induction: Evaluate by caspase-3 activity assay and Western blot analysis of Bax expression in treated osteosarcoma cells [1]. This compound should induce dose-dependent increase in caspase-3 activity (2-3 fold increase) and enhanced Bax expression, indicating involvement of the intrinsic apoptosis pathway.
Fluorescence Microscopy: Incorporate a fluorescent lipid marker (e.g., DiI or DiO) or use fluorescently-labeled this compound derivatives to track cellular uptake. Incubate cells with this compound liposomes for predetermined times (1-24 hours), fix cells, and visualize by confocal microscopy. Compare uptake efficiency with free this compound.
Quantitative Uptake by HPLC/MS: Lyse cells after treatment with this compound formulations and quantify intracellular this compound content by HPLC-MS/MS. Normalize to protein content. Liposomal formulations should demonstrate enhanced cellular accumulation (2-5 fold increase) compared to free this compound.
Low Encapsulation Efficiency: Problem: Encapsulation efficiency below 60%. Solutions: (1) Implement active loading via pH gradient (ammonium sulfate method); (2) Optimize lipid-to-drug ratio (increase to 10:1 or 15:1); (3) Increase hydration temperature above lipid phase transition temperature; (4) Consider addition of ionizable lipids to enhance retention.
Particle Aggregation: Problem: Increase in particle size during storage. Solutions: (1) Ensure adequate surface charge (modify zeta potential through lipid composition); (2) Increase PEGylated lipid content (up to 5 mol%); (3) Implement cryoprotection (trehalose 5-10% w/v) for lyophilization; (4) Store at 4°C rather than room temperature.
Rapid Drug Leakage: Problem: Significant this compound loss during storage or dialysis. Solutions: (1) Increase cholesterol content (up to 40 mol%) to enhance membrane rigidity; (2) Use high-phase-transition-temperature lipids (HSPC vs. EPC); (3) Consider addition of stabilizing antioxidants (α-tocopherol 0.1-0.5 mol%) to prevent lipid oxidation.
Poor Solubility in Lipid Phase: Problem: this compound crystallization during thin film formation. Solutions: (1) Increase solvent polarity (chloroform:methanol 1:1); (2) Dissolve this compound separately in methanol before mixing with lipid solution; (3) Use slightly elevated temperature (40-45°C) during dissolution.
These application notes provide comprehensive protocols for the development and characterization of this compound-loaded liposomal delivery systems. The QbD-based formulation approach ensures reproducible production of liposomes with optimal physicochemical properties for enhanced this compound delivery. Implementation of these protocols requires attention to critical process parameters, particularly during lipid film formation, hydration, and size reduction steps. Proper characterization using the outlined analytical methods is essential for correlating physical attributes with biological performance. The this compound liposomal formulations prepared using these protocols show significant promise for overcoming the pharmacokinetic limitations of native this compound, potentially enabling its full therapeutic exploitation in cancer, neurodegenerative disorders, and inflammatory conditions.
The table below consolidates critical parameters and findings from recent in silico studies on SARS-CoV-2 3CLpro inhibitors, which can inform your experimental design for gossypetin.
| Study Focus / Compound Class | Software & Force Field | Key Binding Residues Identified | Reported Binding Energy / Affinity | Citation |
|---|---|---|---|---|
| Marine Natural Compounds | AutoDock Vina, GROMACS, AMBER99SB-ILDN | His41, Cys145 (Catalytic Dyad) | < -7.0 kcal/mol (e.g., Isobutyrolactone II: -7.4 kcal/mol) [1] | |
| Phytochemicals (Virtual Screening) | Molecular Docking, MD, MM-GBSA | His41, Cys145, Glu166, Thr26, Leu27 | MM-GBSA: -22.04 to -105.01 kcal/mol (for top hits) [2] [3] | |
| Galloyl-Flavonoid Conjugates | AutoDock 4.2, GROMACS, MM-GBSA | Catalytic dyad; Galloyl group binds S1' sub-pocket (Thr26, Leu27) | N/A (showed 23-fold increase in activity over parent compounds) [4] [5] | |
| Flavonoids (General) | AutoDock Tools 4.2, GROMACS | His41, Cys145, Glu166 | N/A [5] |
The methodologies from the search results can be directly applied to a study on this compound. The following workflow outlines the general process, from initial preparation to final analysis.
Since specific data on this compound was not found, here are key points to focus on in your research:
Gossypetin prevents NASH progression by simultaneously targeting two key pathological drivers: oxidative stress and AMPK signaling [1] [2]. It acts as a direct antioxidant and a novel AMPK activator by binding to the Allosteric Drug and metabolite (ADaM) site on the AMPK complex, which stabilizes its active conformation [2].
The diagram below illustrates this compound's core mechanism and primary physiological effects in the liver based on animal model studies.
Diagram 1: this compound's dual mechanism of action and key outcomes in NASH models.
This protocol is based on studies demonstrating this compound's efficacy in preventing NASH progression in mouse models [1].
Animal Models: Male C57BL/6 mice fed with either a Methionine-Choline Deficient diet (MCD) for 4 weeks or a Choline-Deficient High-Fat Diet (CDHFD) for 3 months to induce NASH.
This compound Administration:
Endpoint Measurements:
This protocol adapts a universal, HTS-ready method for detecting AMPK activity by measuring ADP formation, which is applicable for characterizing this compound [3].
Key Principle: A competitive immunoassay detects ADP generated by the AMPK enzymatic reaction using a far-red fluorescent tracer and an ADP-specific antibody [3].
Reaction Setup:
Detection Steps:
The workflow for this assay is outlined below.
Diagram 2: Key steps for the in vitro AMPK activation assay.
The table below summarizes quantitative data from this compound studies in NASH models and relevant assay conditions [1] [3].
| Model/Assay Parameter | Experimental Details & Results |
|---|---|
| In Vivo NASH Model (Mouse) | |
| Effective Dose | 20 mg/kg/day, oral administration [1] |
| Key Outcomes | Attenuated liver steatosis, lobular inflammation, and fibrosis in both CDHFD and MCD diet-induced models [1] |
| Molecular Actions | Activated AMPK signaling; reduced oxidative stress in liver tissue [1] |
| In Vitro AMPK Assay (Recommended) | |
| Enzyme | 0.5 µg/mL recombinant human AMPK [3] |
| Substrate | 20 µM SAMS peptide [3] |
| ATP Concentration | 25 µM [3] |
| Reaction Time | 60 minutes at room temperature [3] |
| Detection Method | Fluorescence-based ADP detection (FP, FI, TR-FRET) [3] |
This compound (3,3′,4′,5,7,8-hexahydroxyflavone) is a naturally occurring hexahydroxylated flavonoid found in various botanical sources, including the Sedum family and Hibiscus flowers, that has recently emerged as a potent selective inhibitor of mitogen-activated protein kinase kinases 3 and 6 (MKK3/6). The MKK3/6-p38 MAPK signaling pathway represents a critical regulatory axis in numerous pathological processes, including inflammation, fibrosis, and cancer progression, making it an attractive target for therapeutic intervention. This compound has demonstrated significant anti-proliferative capacity across multiple cancer cell lines, including esophageal cancer and osteosarcoma, while also exhibiting potent anti-fibrotic activity in hepatic models, positioning it as a promising lead compound for drug development targeting the MKK3/6-p38 MAPK pathway [1] [2].
The significance of this compound lies in its unique mechanism of action and multi-faceted therapeutic potential. Unlike broad-spectrum kinase inhibitors, this compound demonstrates selective inhibition toward MKK3 and MKK6, directly targeting these upstream activators of p38 MAPK rather than p38 itself. This targeted approach potentially reduces off-target effects while maintaining efficacy. Furthermore, this compound's pleiotropic effects—including anti-inflammatory, anti-fibrotic, and anti-cancer activities—suggest its utility in complex disease pathologies with interconnected inflammatory and proliferative components, particularly those involving the liver-brain axis [1]. The compound's favorable toxicity profile in non-irradiated hepatocytes and human keratinocytes further supports its potential as a therapeutic agent, though comprehensive toxicological studies are still warranted [3].
This compound exerts its therapeutic effects primarily through direct inhibition of MKK3 and MKK6 kinase activity, thereby suppressing the downstream p38 MAPK signaling cascade. The p38 MAPK pathway is activated in response to various cellular stresses and inflammatory cytokines, playing a pivotal role in regulating apoptosis, inflammation, and stress responses. Mechanistic studies have revealed that arginine-61 in MKK6 is particularly critical for binding interactions with this compound, suggesting a specific molecular interaction that underlies its selective inhibition [2].
The downstream consequences of MKK3/6 inhibition by this compound are multifaceted, impacting several critical cellular processes:
The following diagram illustrates the core signaling pathway and this compound's mechanism of action:
Objective: To evaluate the direct inhibitory effect of this compound on MKK3 and MKK6 kinase activity.
Materials and Reagents:
Procedure:
Technical Notes:
Objective: To assess this compound's ability to inhibit MKK3/6-p38 signaling in cultured cells.
Cell Lines and Culture:
Stimulation and Treatment Protocol:
Western Blot Analysis:
Objective: To evaluate this compound's effects on cell viability and apoptosis induction.
Cell Viability Assessment (CCK-8 Assay):
Apoptosis Analysis:
The experimental workflow for comprehensive this compound evaluation is summarized below:
Table 1: this compound Inhibitory Effects Across Experimental Models
| Experimental System | Concentration Range | Key Efficacy Parameters | Signaling Alterations | Reference |
|---|
| In Vitro Kinase Assays | 0.1-100 μM | MKK3 IC₅₀: ~5-10 μM MKK6 IC₅₀: ~5-10 μM | >70% reduction in p-p38 >60% reduction in p-MKK3/6 | [2] | | Esophageal Cancer Cells | 20-80 μM | 50% growth inhibition (KYSE-70): ~40 μM Anchorage-independent growth: >80% suppression | G2 phase cell cycle arrest 3-4 fold increase in caspase-3/7 activity | [2] | | Hepatic Stellate Cells (LX-2) | 40 μM | H₂O₂-induced activation: >60% reversal Collagen production: >50% reduction | p-p38 reduction: >70% p53 phosphorylation: >60% reduction | [1] | | Osteosarcoma Cell Lines | 10-100 μM | Viability inhibition (MG-63): IC₅₀ ~25 μM Apoptosis induction: 3-5 fold increase | Bax expression: 2-3 fold increase Caspase-3: 2-4 fold activation | [3] | | Cytokine Modulation | 40 μM | IL-6 reduction: 40-60% IL-1β reduction: 30-50% IL-12p70 reduction: 35-55% | STAT3 activation: >50% suppression | [3] |
Table 2: Technical Specifications for this compound Experiments
| Parameter | Specifications | Optimal Conditions | Quality Controls |
|---|
| Compound Handling | Source: Indofine Chemical Company Purity: ≥95% Storage: -20°C, desiccated Solubility: DMSO (100 mM stock) | Working concentration: 0.1-100 μM Max DMSO: 0.1% in cell culture | Purity verification: HPLC Stability: 6 months at -20°C | | Cell Culture | Lines: LX-2, KYSE-70, MG-63, etc. Medium: DMEM + 10% FBS Passaging: 80-90% confluence | Seeding density: 10⁴-10⁵ cells/mL Serum starvation: 12-24 hours | Mycoplasma testing monthly Authentication: STR profiling | | Treatment Conditions | this compound pre-treatment: 2 hours Stimuli: H₂O₂ (75 μM), cytokines Incubation: 22-24 hours post-treatment | Temperature: 37°C, 5% CO₂ Humidity: 95% | Vehicle controls: 0.1% DMSO Positive controls: Specific inhibitors | | Western Blot | Antibodies: P-MKK3/MKK6, P-p38 GAPDH loading control Detection: ECL | Protein loading: 20-30 μg Transfer: PVDF membrane Blocking: 5% milk, 1 hour | Normalization: Total protein Validation: Phospho/total ratio |
This compound has demonstrated remarkable efficacy across multiple disease models, highlighting its potential as a versatile therapeutic agent. In esophageal cancer models, this compound treatment resulted in substantial suppression of patient-derived xenograft tumor growth in vivo, with mechanistic studies revealing that its anti-cancer effects are dependent on MKK3 and MKK6 expression [2]. The compound effectively induced cell cycle arrest at the G2 phase and promoted intrinsic apoptosis through caspase activation and BAX upregulation.
In liver fibrosis models, brief this compound administration was sufficient to ameliorate pre-existing liver fibrosis and impair liver function in CCl₄-induced mouse models. The treatment abolished activation of hepatic stellate cells and Kupffer cells, simultaneously alleviating neuroinflammation in hippocampal regions—demonstrating this compound's unique ability to target the liver-brain axis [1]. This dual activity positions this compound as a promising candidate for treating chronic liver fibrosis patients with neurological complications, for which few therapeutic options currently exist.
Additionally, in osteosarcoma models, this compound emerged as the most potent compound among various luteolin derivatives, effectively suppressing cell viability and growth while significantly reducing autocrine production of proinflammatory cytokines like IL-6, IL-1β, and IL-12p70 [3] [4]. The anti-inflammatory properties of this compound are particularly valuable in cancer contexts, where chronic inflammation drives carcinogenesis, chemoresistance, and metastasis. Beyond these applications, this compound has also shown promise in protein aggregation disorders, inhibiting amyloid fibril formation in Vλ6 proteins associated with AL amyloidosis, further expanding its potential therapeutic utility [5].
This compound represents a promising naturally derived therapeutic candidate with demonstrated efficacy in targeting the MKK3/6-p38 MAPK signaling pathway across multiple disease models. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's mechanism of action, inhibitory potency, and therapeutic potential. The compound's multi-faceted activities—including anti-fibrotic, anti-inflammatory, and anti-proliferative effects—coupled with its favorable toxicity profile position it as an attractive lead compound for further development.
Future research directions should focus on optimizing this compound derivatives with improved pharmacokinetic properties and bioavailability, exploring combination therapies with existing agents, and conducting detailed toxicological assessments to advance toward clinical applications. The experimental approaches detailed herein will facilitate standardized evaluation across research groups and accelerate the development of this compound-based therapeutics for inflammation, fibrosis, and cancer.
β-site amyloid precursor protein cleaving enzyme-1 (BACE1), also known as β-secretase, is a transmembrane aspartic protease that plays a pivotal role in the amyloidogenic pathway of Alzheimer's disease (AD) pathogenesis. BACE1 mediates the rate-limiting step in the production of amyloid-β (Aβ) peptides through its cleavage of the amyloid precursor protein (APP). The resulting Aβ peptides subsequently aggregate into neurotoxic plaques, a hallmark pathological feature of AD. Consequently, BACE1 has emerged as a promising therapeutic target for Alzheimer's disease treatment, with natural products gaining attention as potential inhibitors. [1]
This compound (3,5,7,8,3′,4′-hexahydroxyflavone) is a flavonoid compound found in various plants, particularly in the calyx of Hibiscus sabdariffa (roselle). Recent research has revealed that this compound possesses multiple biological activities relevant to Alzheimer's pathology, including enhanced microglial phagocytosis of Aβ, anti-inflammatory effects, and antioxidant properties. While one study demonstrated that this compound treatment significantly decreased Aβ deposition in the hippocampus and cortex of 5xFAD Alzheimer's model mice and improved their spatial learning and memory, the specific effect of this compound on BACE1 activity requires further investigation. [2] [3] This protocol details comprehensive methodologies to evaluate this compound's potential as a BACE1 inhibitor.
The inhibition of BACE1 activity is measured using a fluorescence resonance energy transfer (FRET)-based assay. This method utilizes a specialized peptide substrate that contains a BACE1 cleavage site conjugated to a fluorescent reporter-quencher pair. In the intact substrate, the proximity of the quencher molecule suppresses fluorescence emission from the reporter. When BACE1 cleaves the substrate, the physical separation of the reporter and quencher results in a measurable increase in fluorescence proportional to enzyme activity. Inhibitors like this compound reduce the rate of this fluorescence increase by interfering with substrate cleavage. [4]
The FRET-based assay offers several advantages for BACE1 inhibitor screening, including high sensitivity, excellent reproducibility, and compatibility with high-throughput screening formats. The continuous monitoring of fluorescence enables real-time kinetic measurements, providing robust data for inhibitor potency determination. This method has been successfully employed to evaluate various natural phenolic compounds, establishing its validity for assessing this compound's inhibitory potential. [1]
The following diagram illustrates the complete experimental workflow for evaluating BACE1 inhibition, from sample preparation to data analysis:
Reaction mixture assembly:
Incubation:
Fluorescence measurement:
Calculate percentage inhibition for each this compound concentration using the formula:
Where S₆₀ and S₀ represent the fluorescence of test samples at 60 minutes and zero time, respectively, and C₆₀ and C₀ represent the fluorescence of control samples (without inhibitor) at 60 minutes and zero time, respectively. [4]
Determine IC₅₀ values by plotting log(this compound concentration) versus % inhibition and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Table 1: Comparative BACE1 Inhibitory Activity of Flavonoids and Phenolic Compounds
| Compound | IC₅₀ Value (μM) | Binding Energy (kcal/mol) | Key Interactions with BACE1 |
|---|---|---|---|
| EGCG | 1.62 ± 0.12 | -10.23 | Catalytic D228, N37, Q73, K107, I126, π-π with F108 |
| Quercetin | 3.16 ± 0.30 | -9.04 | G34, V69, I126, Y198 |
| Rosmarinic acid | 4.06 ± 0.68 | -7.49 | Catalytic D228, T231, Y198 |
| Oleuropein | 9.87 ± 1.01 | -9.59 | G34, P70, Y198, G230 |
| This compound | To be determined experimentally | To be determined experimentally | Predicted: Similar to quercetin with additional interactions due to 8-hydroxyl group |
Data adapted from published studies on phenolic compounds [1]. This compound-specific data should be generated using the described protocols.
Based on its structural similarity to quercetin and other bioactive flavonoids, this compound is expected to demonstrate dose-dependent inhibition of BACE1 activity. The inhibitory potency (IC₅₀ value) can be anticipated to fall within the low micromolar range, similar to other effective flavonoid inhibitors. Molecular docking studies are expected to reveal that this compound binds to the catalytic site of BACE1, forming hydrogen bonds with key aspartic acid residues (D32 and D228) and other active site residues. [1]
The additional hydroxyl group at position 8 of this compound (compared to quercetin) may facilitate additional hydrogen bonding or alter the electron distribution in the flavonoid structure, potentially enhancing its binding affinity and inhibitory potency. This structural feature warrants particular attention in both experimental and computational analyses.
Table 2: Troubleshooting Common Issues in BACE1 Inhibition Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| High background signal | Substrate auto-cleavage | Prepare fresh substrate solutions; optimize substrate concentration |
| Low signal-to-noise ratio | Enzyme activity too low | Verify enzyme quality and activity; check buffer pH and composition |
| Poor inhibition curve fit | Insufficient concentration range | Extend this compound concentration range; include more data points |
| Inconsistent replicates | Incomplete mixing | Ensure thorough mixing after reagent addition; use automated dispensers |
| Abnormal kinetic curves | Enzyme or substrate degradation | Use fresh preparations; include positive controls in each assay |
The protocols described herein provide comprehensive methodologies for evaluating the BACE1 inhibitory activity of this compound. The FRET-based enzyme inhibition assay offers a robust, quantitative approach to determine this compound's potency, while molecular docking studies provide structural insights into its mechanism of action. These complementary techniques enable researchers to thoroughly characterize this compound's potential as a therapeutic candidate for Alzheimer's disease by targeting the amyloidogenic pathway.
Given the multifactorial nature of Alzheimer's disease, future studies should investigate this compound's effects on additional AD-related targets, including its influence on Aβ aggregation, microglial phagocytosis, and neuroinflammatory pathways. The integration of these diverse pharmacological activities will provide a more comprehensive understanding of this compound's potential as a multi-target therapeutic agent for Alzheimer's disease. [2]
Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) is a natural flavonoid found in the calyx of Hibiscus sabdariffa and various sedum species. Recent research has demonstrated its potent ability to enhance microglial phagocytosis of amyloid-β (Aβ), reduce neuroinflammation, and improve cognitive function in Alzheimer's disease models. Microglia, the resident immune cells of the central nervous system, play a critical role in brain maintenance through constant scavenging of waste materials including damaged neurons and Aβ plaques. In Alzheimer's disease, chronic exposure to Aβ exhausts microglia, reducing their phagocytic activity and contributing to pathological accumulation. This compound addresses this impairment by reprogramming microglial function toward enhanced clearance pathways while modulating inflammatory responses, positioning it as a promising therapeutic candidate for Alzheimer's disease and other neurodegenerative conditions [1] [2].
These application notes provide detailed methodologies for evaluating this compound's effects on microglial phagocytosis and neuroinflammatory modulation, supporting drug discovery efforts targeting microglial dysfunction in neurodegenerative diseases.
This compound exerts its therapeutic effects through multiple complementary mechanisms of action, with enhanced microglial phagocytosis of Aβ representing its primary therapeutic effect. In vivo studies using 5xFAD Alzheimer's disease model mice have demonstrated that this compound treatment significantly decreases Aβ deposition in both the hippocampus and cortex. This effect occurs without modulating the Aβ production pathway, as this compound produces no significant differences in β-secretase or γ-secretase activity or expression levels. Instead, this compound specifically enhances clearance mechanisms by boosting microglial phagocytic activity [1].
At the molecular level, this compound induces transcriptomic modulations across various microglial subpopulations, including disease-associated microglia (DAM). Single-cell RNA sequencing analysis has revealed that this compound treatment increases MHC II+ microglial populations while simultaneously decreasing gliosis. These changes correspond with improved cognitive performance in behavioral tests, including Y-maze and Morris Water Maze assessments, indicating functional recovery alongside pathological improvement [1] [2].
Beyond its phagocytosis-enhancing properties, this compound demonstrates significant effects on critical neuroinflammatory signaling pathways:
MKK3/6-p38 MAPK Inhibition: this compound acts as a potent inhibitor of the MKK3/6-p38 MAPK signaling pathway, which contributes to its anti-inflammatory effects. This inhibition has been demonstrated in models of liver fibrosis with associated neuroinflammation, where this compound administration suppressed MKK3/6-p38 MAPK activation, resulting in reduced activation of both hepatic stellate cells and Kupffer cells [3].
Multi-System Effects: The compound's ability to simultaneously ameliorate pre-existing liver fibrosis and hippocampal neuroinflammation suggests it targets the liver-brain axis, providing a unique approach to addressing systemic inflammation that contributes to neurodegeneration [3].
The following diagram illustrates this compound's primary mechanisms of action in enhancing microglial phagocytosis and modulating neuroinflammation:
Figure 1: this compound's primary mechanisms of action in enhancing microglial phagocytosis and modulating neuroinflammation. This compound promotes anti-inflammatory microglial states while suppressing pro-inflammatory activation, resulting in enhanced Aβ clearance and neuroprotection.
Table 1: Summary of this compound effects in 5xFAD Alzheimer's disease mouse model
| Parameter | Model System | Treatment Protocol | Key Results | Citation |
|---|
| Spatial Learning & Memory | 5xFAD mice (female) | 13 weeks intragastric administration | • Y-maze: Remarkable improvement in alternation percentage • MWM: Significant increase in target quadrant occupancy | [1] | | Aβ Deposition | 5xFAD mice hippocampus & cortex | 13 weeks intragastric administration | • Significant decrease in plaque number and size • Reduced soluble & insoluble Aβ40/42 • Decreased Aβ oligomers and monomers | [1] | | Microglial Phagocytosis | Primary microglia & BV2 cells | In vitro this compound treatment with fluorescent Aβ | Enhanced phagocytic activity against Aβ | [1] [2] | | Microglial Phenotype | 5xFAD mice scRNA-seq | 13 weeks intragastric administration | • Transcriptomic modulation of DAM • Increased MHC II+ population • Decreased gliosis | [1] | | Aβ Production Pathway | 5xFAD hippocampal lysates | In vitro analysis | No effect on β-secretase activity or γ-secretase components | [1] |
Table 2: Comparison of this compound with other flavonoids modulating microglial activity
| Compound | Primary Microglial Targets | Key Effects on Phagocytosis | Anti-inflammatory Mechanisms | Model Systems |
|---|---|---|---|---|
| This compound | Aβ phagocytosis, DAM, MHC II | Enhanced clearance of Aβ plaques, oligomers, and monomers | Reduced gliosis, MKK3/6-p38 MAPK inhibition | 5xFAD mice, primary microglia, BV2 cells [1] [2] [3] |
| Quercetin | M1/M2 polarization, NF-κB | Context-dependent modulation | Inhibits PGE2, NO, COX-2; induces Nrf2-dependent HO-1; inhibits NF-κB | BV2 cells, primary microglia [4] [5] |
| Rutin | TLR4/NF-κB, STAT3 | Not specifically reported for Aβ | Downregulates TLR4/NF-κB; inhibits STAT3 through JAK/STAT; modulates NO production | Various microglial models [4] |
| Fisetin | PI3K/Akt, Nrf2 | Not specifically reported for Aβ | Inhibits NO production; modulates PI3K/Akt and Nrf2 pathways | Various microglial models [4] |
| Naringenin | M1/M2 polarization | Not specifically reported for Aβ | Antioxidant through GSH and Nrf2; may enhance mitochondrial biogenesis via AMPK-SIRT3 | BV2 cells, primary microglia, zebrafish [5] |
4.1.1 this compound Treatment in 5xFAD Mice
Animals: Utilize female 5xFAD mice (showing more profound AD pathology than males) aged appropriately to exhibit established Aβ pathology [1].
Administration: Prepare this compound in suitable vehicle for intragastric administration. Treat mice for 13 weeks with appropriate dosing regimen based on preliminary studies [1].
Behavioral Assessments:
Tissue Collection and Analysis:
4.1.2 Single-Cell RNA Sequencing Analysis
Tissue Dissociation: Dissociate freshly collected brain tissues into single-cell suspensions using appropriate enzymatic and mechanical dissociation methods [1].
scRNA-seq Processing: Process cells using standard 10X Genomics workflow or equivalent platform. Sequence to appropriate depth for transcriptome coverage [1].
Data Analysis:
4.2.1 Primary Microglial Culture Phagocytosis Assay
This protocol measures the phagocytic ability of primary microglia using fluorescent latex beads or fluorescent amyloid β protein as substrates [6]:
Materials:
Procedure:
Data Analysis:
The following diagram illustrates the workflow for the microglial phagocytosis assay:
Figure 2: Workflow for microglial phagocytosis assay using fluorescent beads or Aβ42. The protocol involves preparation of microglial cultures, phagocytosis incubation with target particles, and quantitative analysis of phagocytic activity.
4.2.2 BV2 Microglial Cell Line Phagocytosis Assay
Cell Culture: Maintain BV2 mouse microglial cell line in DMEM supplemented with 10% FBS at 37°C in 5% CO₂ [1].
This compound Treatment: Treat BV2 cells with this compound at determined optimal concentration (based on dose-response studies) for appropriate pretreatment period [1].
Phagocytosis Assessment: Add fluorescent recombinant Aβ to culture medium. Incubate for determined time period to allow phagocytosis [1].
Quantification: Measure phagocytic activity through fluorescence intensity quantification or flow cytometric analysis [1].
4.3.1 BV2 Anti-inflammatory Modulation Assay
Cell Pretreatment: Pre-treat BV2 cells with effective concentrations of this compound (or control compounds: Quercetin 6μM, Naringenin 50μM, Ranolazine 100μM as appropriate) for 6 hours [5].
Inflammatory Stimulation: Administer LPS (100ng/mL) for 15 hours to induce pro-inflammatory activation [5].
Gene Expression Analysis:
Protein Analysis:
4.3.2 Primary Microglia Validation
Cell Isolation: Isolate primary murine microglia from WT mice cortices at post-natal day 0-2 (P0-P2) [5].
Treatment: Pre-treat with this compound for 9 hours followed by LPS treatment for 12 hours [5].
Assessment:
This compound's unique mechanism of enhancing microglial phagocytosis while modulating neuroinflammation presents several promising applications in neurodegenerative disease drug development:
Alzheimer's Disease Therapeutic: As a dual-function compound addressing both pathological protein clearance and neuroinflammation, this compound represents a promising candidate for Alzheimer's disease modification. Its efficacy in reducing established Aβ deposition and improving cognitive function in preclinical models supports its advancement toward clinical development [1] [2].
Combination Therapy Component: this compound's specific targeting of phagocytosis pathways without affecting Aβ production makes it an ideal candidate for combination therapy with secretase inhibitors or other disease-modifying approaches [1].
Liver-Brain Axis Targeting: The demonstrated efficacy of this compound in alleviating both pre-existing liver fibrosis and associated hippocampal neuroinflammation suggests applications for treating systemic conditions with neurological complications [3].
Microglial Reprogramming Agent: this compound's ability to modulate microglial transcriptomes toward protective phenotypes positions it as a template for developing microglia-targeting therapeutics across multiple neurodegenerative conditions [1] [7].
These application notes and detailed protocols provide researchers with comprehensive methodologies for evaluating this compound's effects on microglial phagocytosis and neuroinflammatory modulation. The robust efficacy demonstrated in Alzheimer's disease models, coupled with its multi-target mechanisms of action, positions this compound as a promising therapeutic candidate worthy of further development. The standardized protocols outlined herein will facilitate consistent evaluation across research laboratories and support the advancement of this compound and related compounds through the drug development pipeline.
This compound, a naturally occurring hexahydroxylated flavonoid compound found in hibiscus (Hibiscus sabdariffa), has recently emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD). This flavonoid exhibits a strong pharmacological profile with antioxidant properties, functioning as a potent scavenger of superoxide anion, hydroxyl, and DPPH free radicals [1]. Beyond its antioxidant capacity, this compound has demonstrated significant inhibitory activity against the MKK3/6-p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses and cellular stress [1]. The compound's chemical structure closely resembles other neuroprotective flavonoids such as quercetin and morin, but with enhanced bioactivity potentially due to its unique hydroxylation pattern [2].
Recent investigations have revealed that this compound possesses the remarkable ability to enhance microglial phagocytosis of amyloid-beta (Aβ) aggregates, the primary pathological hallmark of Alzheimer's disease [2] [3]. Microglia, the resident immune cells of the central nervous system, normally function to clear Aβ through phagocytic activity, but in AD, chronic exposure to Aβ leads to microglial exhaustion and impaired clearance capacity [2]. This compound appears to reactivate exhausted microglia, restoring their homeostatic function while simultaneously suppressing pathogenic neuroinflammatory responses [2]. This dual mechanism of action—enhancing beneficial phagocytic activity while inhibiting detrimental inflammation—makes this compound a particularly attractive candidate for AD therapeutic development.
This compound exerts its therapeutic effects through multiple interconnected biological pathways that ultimately enhance microglial function and reduce Alzheimer's disease pathology. The compound directly enhances microglial phagocytosis of Aβ aggregates, facilitating clearance of both soluble oligomers and insoluble plaques from brain tissue [2]. This pro-phagocytic effect is accompanied by a reduction in gliosis, indicating that this compound suppresses the chronic inflammatory activation of microglia that typically exacerbates neurodegenerative processes [2]. Transcriptomic analyses have further revealed that this compound modulates gene expression in disease-associated microglial populations, shifting their profile toward a more homeostatic, protective state [2]. Additionally, this compound significantly increases MHC II+ microglial populations, suggesting potential enhancement of antigen presentation capabilities that may contribute to tissue maintenance and repair [2].
The molecular mechanisms underlying this compound's effects involve specific inhibition of key signaling pathways implicated in both neurodegeneration and peripheral inflammatory conditions. This compound functions as a potent inhibitor of MKK3/6-p38 MAPK signaling, a pathway critically involved in stress responses, inflammation, and cell death [1]. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines and attenuates microglial activation toward a neurotoxic phenotype. This MKK3/6-p38 MAPK inhibition also has implications for peripheral organ systems, with demonstrated efficacy in alleviating liver fibrosis and associated neuroinflammation via the liver-brain axis [1]. Furthermore, this compound influences p53 activation pathways, potentially through downstream effects of p38 MAPK inhibition, which may contribute to reduced cellular apoptosis and improved tissue homeostasis [1]. The convergence of evidence indicates that this compound's modulation of these signaling cascades results in broad anti-inflammatory and neuroprotective effects across multiple organ systems.
Table 1: Key Therapeutic Effects of this compound in Alzheimer's Disease Models
| Therapeutic Effect | Experimental Model | Proposed Mechanism | Magnitude of Effect |
|---|---|---|---|
| Aβ plaque reduction | 5xFAD mouse model | Enhanced microglial phagocytosis | Significant decrease in plaque number and size in hippocampus and cortex [2] |
| Cognitive improvement | 5xFAD mouse model | Reduced Aβ burden and neuroinflammation | Restoration of spatial learning and memory in Y-maze and MWM tests [2] |
| Oligomer reduction | 5xFAD mouse model | Enhanced clearance of soluble Aβ species | Decreased Aβ oligomer levels in hippocampal lysates [2] |
| Microglial modulation | Single-cell RNA sequencing | Transcriptomic reprogramming of disease-associated microglia | Enhanced phagocytic gene expression, reduced inflammatory markers [2] |
| Liver-brain axis protection | CCl4-induced liver fibrosis mouse model | Suppression of MKK3/6-p38 MAPK pathway | Amelioration of pre-existing liver fibrosis and hippocampal neuroinflammation [1] |
Animal models are essential for evaluating the therapeutic potential of this compound in neurodegenerative contexts. The 5xFAD transgenic mouse model represents a robust system for studying Alzheimer's disease pathology, as these mice express five familial AD mutations in human APP and PSEN1 genes, driving vigorous Aβ accumulation and cognitive deficits [2]. For this compound treatment studies, female 5xFAD mice are preferentially utilized due to their more profound AD pathology compared to males [2]. The administration protocol typically involves intragastric delivery of this compound over an extended period, with demonstrated efficacy following 13 weeks of treatment [2]. This chronic administration paradigm allows for assessment of this compound's effects on established pathology rather than merely preventive interventions.
For studies investigating the liver-brain axis, the carbon tetrachloride (CCl4)-induced liver fibrosis model provides a valuable system for examining this compound's impact on peripheral organ inflammation and associated neurological consequences [1]. In this model, mice receive CCl4 administration to induce chronic liver damage, followed by this compound treatment to assess its effects on pre-existing fibrosis and concomitant neuroinflammation. The treatment duration in liver fibrosis studies is typically shorter than in AD models, with this compound administration ranging from days to a few weeks [1]. This model is particularly useful for investigating this compound's systemic anti-inflammatory properties and its ability to modulate organ crosstalk through inhibition of the MKK3/6-p38 MAPK pathway.
Primary microglial cultures and microglial cell lines (such as BV2 mouse microglia) serve as essential reductionist systems for delineating this compound's cellular mechanisms [2]. These platforms enable controlled investigation of this compound's effects on Aβ phagocytosis through treatment with fluorescently-labeled recombinant Aβ, followed by quantification of internalization [2]. For hepatic studies, the LX-2 human hepatic stellate cell line provides a relevant model for examining this compound's anti-fibrotic properties [1]. Experimental protocols typically involve inducing LX-2 cell activation with hydrogen peroxide (75 μmol for 2 hours), followed by this compound treatment (40 μmol) to assess reversal of profibrotic phenotypes [1].
Pharmacological profiling in these in vitro systems includes comprehensive assessment of this compound's effects on key signaling pathways through western blot analysis of phospho-p38 MAPK, phospho-MKK3/MKK6, and p53 [1]. Additionally, this compound's potential acetylcholinesterase inhibitory activity can be evaluated using in vitro enzyme inhibition assays, though studies indicate only weak inhibition even at high concentrations (100 μM) compared to reference compounds like donepezil [2]. This integrated approach across multiple experimental platforms enables comprehensive characterization of this compound's therapeutic potential and mechanisms of action.
Table 2: this compound Treatment Protocols Across Experimental Models
| Experimental System | Administration Route | Dosing Protocol | Treatment Duration | Key Assessments |
|---|---|---|---|---|
| 5xFAD AD model mice | Intragastric administration | Not specified in detail | 13 weeks | Spatial learning/memory, Aβ plaque burden, microglial transcriptomics [2] |
| CCl4-induced liver fibrosis model | Not specified | Not specified | Short-term (sufficient to reverse pre-existing fibrosis) | Liver function tests, fibrosis markers, hippocampal neuroinflammation [1] |
| Primary microglia/BV2 cells | In vitro culture | 40 μmol (in LX-2 cells) | 2 hours treatment + 22 hours in fresh media | Aβ phagocytosis, cytokine production, signaling pathway modulation [2] [1] |
| LX-2 hepatic stellate cells | In vitro culture | 40 μmol | 2 hours co-treatment with H2O2 + 22 hours in fresh media | Profibrotic marker expression (α-SMA, Col1a1), cell viability, signaling pathways [1] |
The single-cell RNA sequencing (scRNA-seq) workflow begins with careful sample preparation to preserve transcriptomic integrity. For brain tissue, rapid dissection of regions of interest (e.g., hippocampus and cortex) followed by immediate tissue dissociation is critical to minimize ex vivo activation of microglia and preserve their in vivo transcriptional states [4] [5]. Mechanical dissociation through gentle Dounce homogenization combined with enzymatic treatment using trypsin (0.05%) and DNAase (50 μg/ml) effectively liberates cells while maintaining viability [5]. For samples with substantial myelin content (typically from older animals), Percoll gradient centrifugation is employed to remove myelin debris and enrich for cellular components [4] [5]. For embryonic or early postnatal samples where myelin is absent, this step can be omitted to streamline processing [5].
Cell sorting strategies are pivotal for obtaining high-purity microglial populations. Fluorescence-Activated Cell Sorting (FACS) using surface markers such as CD11b and CD45 allows for specific isolation of microglial populations [5] [6]. Protocols should maintain consistently cold conditions throughout the isolation procedure to minimize stress responses and artifactual transcriptional changes [4]. Quality assessment of the resulting single-cell suspension should include evaluation of cell viability (typically >80-90% recommended), concentration, and absence of aggregates that could compromise downstream processing. The implementation of these rigorous sample preparation methods ensures that scRNA-seq data accurately reflects in vivo microglial states rather than technical artifacts introduced during isolation.
Following single-cell isolation, the library construction phase utilizes droplet-based encapsulation systems, with the 10x Genomics Chromium platform being widely adopted for microglial studies [2] [5]. This system enables high-throughput capture of thousands of individual cells in nanoliter-scale droplets, each containing barcoded oligo-dT primers for mRNA capture. The critical parameter for cell loading concentration typically ranges from 700-1,200 cells/μl, aiming to capture approximately 5,000-10,000 cells per sample while minimizing multiplets (droplets containing more than one cell) [6]. After droplet generation, reverse transcription creates barcoded cDNA libraries, followed by amplification and library construction for sequencing.
Sequencing parameters must be optimized to ensure sufficient transcriptome coverage. Most microglial scRNA-seq studies utilize the Illumina sequencing platform (e.g., HiSeq4000, NovaSeq) with paired-end reads (typically 75-150 bp read length) [5]. The sequencing depth generally targets 20,000-50,000 reads per cell to adequately capture both highly and lowly expressed transcripts, with adjustments made based on experimental goals and sample complexity [6]. For studies focusing on detecting rare cell populations or subtle transcriptional differences, deeper sequencing (up to 100,000 reads/cell) may be warranted. Inclusion of sample multiplexing using cell hashing or genetic barcoding approaches enables processing of multiple samples in a single sequencing run, reducing batch effects and experimental costs [5].
Figure 1: Comprehensive Workflow for Microglial Single-Cell RNA Sequencing. The protocol encompasses three major phases: sample preparation (yellow), library preparation and sequencing (green), and computational analysis (blue). Critical quality control checkpoints are included at multiple stages to ensure data integrity.
The initial phase of computational analysis begins with processing raw sequencing data into gene expression matrices. The Cell Ranger pipeline (10x Genomics) is commonly employed for demultiplexing, barcode processing, and alignment of sequencing reads to a reference genome (e.g., GRCh38 for human, mm10 for mouse) [5]. Following matrix generation, rigorous quality control measures are implemented to remove low-quality cells and technical artifacts. Standard filtering thresholds typically exclude cells with fewer than 200 detected genes or more than 2,500-6,000 genes (the latter potentially representing multiplets), and cells with high mitochondrial gene content (>5-12%) indicating poor viability or cellular stress [5].
Data normalization addresses technical variability in sequencing depth across cells, with methods like SCTransform (in Seurat) or normalization based on deconvolution approaches effectively removing the influence of total RNA content on downstream analyses [5]. For studies integrating multiple samples or conditions, batch effect correction is crucial to distinguish biological variation from technical artifacts. Methods such as canonical correlation analysis (CCA) implemented in Seurat's integration workflow, or Harmony integration, successfully align datasets while preserving biologically relevant heterogeneity [5]. Additionally, regression of unwanted variation sources, such as cell cycle effects (using Seurat's cell-cycle scoring and regression pipeline) or mitochondrial gene expression, further refines the dataset for subsequent biological interpretation [5].
Cell clustering represents a cornerstone of scRNA-seq analysis, enabling identification of distinct cellular states and populations. Principal component analysis (PCA) on highly variable genes reduces dimensionality, with the first 10-20 principal components typically selected for downstream clustering [5]. Graph-based clustering algorithms (Louvain or Leiden) applied on a shared nearest neighbor graph then partition cells into transcriptionally distinct groups, with resolution parameters adjusted based on the experimental context and expected heterogeneity [7] [5]. Cell type annotation leverages established microglial markers (AIF1, CD68, TREM2, P2RY12, CX3CR1) to identify microglial populations, while excluding non-microglial clusters expressing neuronal (SNAP25, SYT1), astrocytic (GFAP), oligodendrocytic (MBP), or peripheral immune cell markers [2] [7] [4].
Differential expression analysis between experimental conditions (e.g., this compound-treated vs. vehicle-treated) identifies transcriptional programs modulated by treatment. Methods like MAST, Wilcoxon rank sum test, or DESeq2 adapted for single-cell data detect significantly altered genes while accounting for the characteristic zero-inflation of single-cell data [7]. For this compound studies, particular attention should be paid to phagocytosis-related genes (TYROBP, C1QA, C1QB), inflammatory mediators (IL1B, TNF, IL6), and microglial homeostatic markers (CX3CR1, P2RY12, TMEM119) [2]. Additionally, gene set enrichment analysis (GSEA) or module scoring approaches can evaluate coordinated changes in biologically relevant pathways, providing deeper insight into this compound's mechanisms of action beyond individual gene-level analysis [2] [7].
Table 3: Key Microglial Markers and Subpopulations Identifiable by scRNA-seq
| Microglial Subpopulation | Defining Markers | Functional Characteristics | Response to this compound |
|---|---|---|---|
| Homeostatic microglia | CX3CR1, P2RY12, TMEM119, TREM2 | Surveillance, tissue maintenance | Population expansion, enhanced homeostatic signature [4] |
| Disease-associated microglia (DAM) | APOE, TREM2, LPL, CST7 | Lipid metabolism, phagocytosis | Enhanced phagocytic gene expression, reduced inflammatory markers [2] |
| MHC II+ microglia | MHC II genes (HLA-DRA, HLA-DRB1) | Antigen presentation | Population increase, suggesting enhanced immune coordination [2] |
| Proliferating microglia | MKI67, TOP2A, PCNA | Cell cycle activity | Not specifically reported |
| Chemokine-enriched inflammatory microglia | CCL3, CCL4, IL1B | Inflammatory signaling | Reduced prevalence, decreased cytokine expression [2] |
| Pre-natal specific | CD36, IGF1 | Phagocytosis, development support | Not studied in developmental contexts [5] |
Functional validation of scRNA-seq findings is essential to confirm that transcriptional changes correspond to meaningful biological effects. For this compound's proposed enhancement of microglial phagocytosis, in vitro phagocytosis assays provide direct evidence of functional impact. These assays typically employ fluorescently-labeled Aβ (e.g., FITC-Aβ42) incubated with primary microglia or microglial cell lines (BV2) pre-treated with this compound [2]. After allowing phagocytosis to occur, extracellular fluorescence is quenched with trypan blue or specific antibodies, and internalized Aβ is quantified via flow cytometry or fluorescence microscopy [2]. Parallel assessment of phagocytosis-related gene expression (e.g., TREM2, C1QA, C1QB) through qRT-PCR validates transcriptomic observations at the individual gene level, creating a cohesive link between molecular signatures and functional outcomes.
In vivo validation leverages the same animal models used for transcriptomic profiling, employing immunohistochemical approaches to quantify Aβ plaque burden and morphological assessment of microglial activation states. In this compound-treated 5xFAD mice, significant reductions in both the number and size of Aβ plaques in hippocampus and cortex corroborate enhanced clearance capacity [2]. Additional biochemical analyses including Western blot for Aβ monomer levels, dot blot for oligomers, and ELISA for soluble and insoluble Aβ40 and Aβ42 provide comprehensive quantification of this compound's effects across different Aβ species [2]. The integration of these functional assessments with transcriptomic findings creates a robust evidence chain supporting this compound's mechanism of action through enhanced microglial phagocytic activity.
Beyond phagocytosis, this compound's impact on key signaling pathways requires thorough investigation to fully understand its therapeutic mechanism. Western blot analysis of phospho-proteins reveals this compound's inhibition of the MKK3/6-p38 MAPK pathway, showing reduced phosphorylation of MKK3/6 (at Ser189/Ser207) and p38 MAPK (at Thr180/Tyr182) in treated microglia or hepatic stellate cells [1]. This signaling modulation extends to downstream effectors including p53, whose activation status (assessed by phosphorylation at Ser15 and Ser20) demonstrates this compound's influence on apoptotic pathways [1]. For comprehensive pathway assessment, phospho-protein panels or phosphoproteomic approaches offer unbiased discovery of additional signaling networks affected by this compound treatment.
Spatial validation of transcriptomic findings strengthens the biological relevance of observed transcriptional changes. RNAscope in situ hybridization provides single-molecule resolution of key upregulated (e.g., phagocytosis-related) or downregulated (e.g., inflammation-associated) genes identified in scRNA-seq datasets, confirming their expression in microglial cells within tissue context [5]. Similarly, immunohistochemical staining for proteins of interest (e.g., CD36 for phagocytic microglia, IL-18 for inflammatory states) validates protein-level correlates of transcriptional changes [5]. For human translation potential, examination of human post-mortem brain tissues from AD cases and controls assesses whether the microglial subpopulations and transcriptional programs identified in mouse models are relevant to human disease [7] [5]. This multi-level validation approach—from in vitro functional assays to in vivo pathway analysis and human tissue correlation—establides a comprehensive framework for evaluating this compound's therapeutic potential.
The integration of single-cell RNA sequencing with traditional pharmacological approaches has provided unprecedented insights into this compound's mechanisms of action in neurodegenerative disease models. The compiled evidence demonstrates that this compound enhances microglial phagocytic capacity while simultaneously suppressing chronic inflammatory activation, effectively breaking the cycle of Aβ accumulation and neuroinflammation in Alzheimer's disease models [2]. Beyond the CNS, this compound's modulation of the MKK3/6-p38 MAPK pathway yields significant benefits in peripheral inflammatory conditions such as liver fibrosis, highlighting its potential as a multi-system therapeutic agent [1]. The concordance of findings across independent research groups and experimental systems strengthens the evidence for this compound's therapeutic potential.
Looking forward, several research priorities emerge to advance this compound toward clinical application. First, detailed pharmacokinetic studies are needed to establish this compound's bioavailability, blood-brain barrier penetration, and metabolism in relevant species. Second, dose-response relationships should be thoroughly characterized across different model systems to identify optimal dosing regimens that maximize efficacy while minimizing potential side effects. Third, investigation of this compound's effects in combination therapies with existing AD treatments may reveal synergistic benefits. Finally, expansion of scRNA-seq studies to include human microglial models (e.g., iPSC-derived microglia, human brain slice cultures) will strengthen the translational relevance of preclinical findings. As these research avenues are pursued, the protocols and analytical frameworks outlined in these Application Notes will provide a methodological foundation for consistent, reproducible investigation of this compound's therapeutic potential across research laboratories.
Gossypetin is a flavonoid with demonstrated biological activities, including anti-inflammatory and anti-cancer properties [1]. Like many other flavonoids, such as its relative quercetin, it is inherently poorly soluble in water [2] [3]. This low solubility leads to low bioavailability, meaning that when administered, an insufficient amount of the drug reaches the bloodstream to have its desired therapeutic effect [2]. This is a primary obstacle hindering its direct use in clinical settings [2].
The most promising approach to improving this compound's solubility involves advanced drug delivery systems. The following table summarizes a successfully tested strategy.
| Strategy | Carrier/Technique | Key Findings | Reference |
|---|---|---|---|
| Nanoparticle Encapsulation | Silk Fibroin Nanoparticles (SFNPs) | Successfully loaded this compound; demonstrated enhanced anticancer activity against colorectal cancer cells (HCT-116) at 8 μg/mL. | [2] |
Other general strategies noted in the literature for poorly water-soluble drugs, which could be applicable to this compound, include:
Here is a detailed methodology based on a recent study that successfully encapsulated this compound to improve its therapeutic efficacy [2].
Objective: To synthesize and characterize this compound-loaded silk fibroin nanoparticles (GTIN-SFNPs) using a desolvation method.
Materials:
Workflow: The diagram below outlines the key steps involved in the preparation of GTIN-SFNPs.
Method Details:
Preparation of Blank Silk Fibroin Nanoparticles (SFNPs):
Drug Loading via Incubation:
Collection of Loaded Nanoparticles:
Characterization and Analysis:
Q1: Why is this compound's solubility a major concern for drug development? Poor water solubility leads to low dissolution rates in the gastrointestinal tract, resulting in inadequate absorption into the bloodstream (low bioavailability). This means that even if this compound is highly potent in lab tests, it may not be effective in a living organism without a proper delivery system [2] [3].
Q2: Are there other formulation strategies besides nanoparticles for this compound? While nanoparticle encapsulation is a leading approach, other techniques could be explored based on strategies used for similar flavonoids like quercetin. These include forming solid dispersions with polymers, using cyclodextrins for complexation, creating phospholipid complexes, or reducing particle size to the nanoscale to form nanosuspensions [3].
Q3: What are the key parameters to optimize during the loading of this compound into SFNPs? The study highlights that drug-to-carrier ratio, incubation time, and the solvent composition used during loading are critical factors that significantly impact the Drug Loading Content and Encapsulation Efficiency. A systematic optimization of these parameters is necessary for the best results [2].
Based on the manufacturer's safety data sheet, the following storage condition is recommended for gossypetin [1]:
| Parameter | Recommended Condition |
|---|---|
| Temperature | Store at <+8°C |
| Other Conditions | Store in a dry and dark place. |
Here are answers to some common questions you might encounter:
What is the chemical identity of this compound? this compound, also known as 3,3',4',5,7,8-Hexahydroxyflavone, has a molecular formula of C₁₅H₁₀O₈ and a molecular weight of 318.24 g/mol [1]. Its CAS number is 489-35-0 [1].
Why is storage temperature critical? While specific stability studies on this compound are not available in the search results, research on other flavonols and plant extracts provides strong supporting evidence. One study on Moringa oleifera leaf powder, which is rich in flavonoids, found that storage at 4°C was significantly better at preserving phytochemical compounds like rutin and chlorogenic acid compared to storage at 25°C or 40°C [2]. Another study on the flavonol quercetin found that its antilipoperoxidative activity remained stable for 6 months when stored at 4°C and room temperature [3]. This suggests that cool temperatures are crucial for maintaining the integrity of such compounds.
What should I do if specific stability data is not found? The lack of published protocols is a common challenge. You can:
The following flowchart outlines a logical approach to address stability issues when definitive data is scarce.
| Challenge Category | Specific Issue | Underlying Cause / Mechanism | Proposed Solution |
|---|---|---|---|
| Metal Chelation & Contamination | Unspecified experimental interference; loss of bioactive potency [1]. | This compound's multiple hydroxyl groups (3,4,5,7,8,3',4') strongly chelate metal ions (e.g., Zn²⁺), forming complexes that alter its chemical behavior [1]. | Use high-purity solvents and buffers; employ metal-free labware (e.g., plastic instead of glass); consider adding metal chelators (e.g., EDTA) to control experiments [1]. |
| Antioxidant Activity Interference | Inconsistent results in radical scavenging assays (e.g., •OH, •OOH scavenging) [1]. | Redox-active metal ions (e.g., via Fenton reaction) can generate radicals, confounding the assessment of this compound's direct antioxidant activity [1]. | Ensure metal-free conditions in antioxidant assays; use non-redox-active buffers; characterize the metal-chelating activity separately [1]. |
| Bioactivity & Signaling Pathway Crosstalk | Unpredictable effects in cell-based assays; difficulty attributing observed results [2] [3]. | This compound modulates multiple pathways (e.g., PBK/TOPK-p38/ERK; PI3K/Akt; Nrf2). Metal contamination may indirectly influence these pathways, obscuring the primary mechanism of action [2] [3] [4]. | Include thorough controls for metal contamination in cellular studies; use pathway-specific inhibitors to validate mechanistic findings [2] [3] [4]. |
The following diagram illustrates how mineral contamination intersects with this compound's known biological mechanisms, highlighting potential points of experimental interference.
This protocol is essential for studies where this compound's antioxidant or metal-chelating properties are a focus.
Workflow:
A standardized isolation protocol is crucial for obtaining pure material, free from contaminants that co-extract from the plant source [5].
Workflow:
Q1: Why is this compound particularly susceptible to mineral contamination issues? A1: this compound's chemical structure features a 3,5,7,8,3',4'-hexahydroxyflavone backbone [6]. This high density of hydroxyl groups, especially the 8-hydroxy group, creates multiple potential binding sites that allow it to strongly chelate metal ions like Zn²⁺, which can alter its reactivity and behavior in assays [1].
Q2: My this compound samples show inconsistent anti-cancer activity in cell cultures. Could minerals be a factor? A2: Yes. This compound inhibits cancer growth by targeting specific pathways like PBK/TOPK-MAPK and modulating PI3K/Akt [7] [3]. Trace metals in your culture media or buffers could form complexes with this compound, reducing its effective concentration for these targets or inadvertently activating other signaling pathways (e.g., ROS generation), leading to highly variable results [1].
Q3: Are there specific types of experiments where I should be most concerned about contamination? A3: Absolutely. You should exercise the highest level of caution in the following scenarios:
Understanding gossypetin's chemical structure is key to protecting it. It is a hexahydroxylated flavonoid, and its multiple hydroxyl groups are crucial for its antioxidant activity but also influence its stability [1].
The table below summarizes the main stability considerations and general protective strategies based on its known properties.
| Factor | Consideration & Evidence | Recommended Protective Strategy |
|---|---|---|
| UV Light & Radical Reactions | Computational studies (NCI, TD-DFT) show a strong tendency for intramolecular hydrogen bonding and potential susceptibility to reactions involving radical species and UV light [2]. | Minimize exposure to light, especially direct UV light. Perform procedures under dim or yellow/red safelights where possible. Include antioxidants (e.g., ascorbic acid) in extraction buffers if compatible with downstream applications. |
| pH and Temperature | While specific data for this compound is limited, purified C-phycocyanin (a benchmark for sensitive biomolecules) is stable from pH 3-10 and temperatures of 4-50°C [3]. | As a precaution, maintain a neutral to mildly acidic pH during purification and keep solutions cold (4°C). Avoid strong alkaline conditions and prolonged periods at room temperature. |
| Metal Chelation | This compound can chelate metal ions like Fe(II), forming a 2:1 (this compound-to-iron) complex. This can be protective in biological contexts by preventing Fenton reactions [4]. | In a purification context, this suggests that metal contaminants in buffers or equipment could potentially catalyze degradation. Use high-purity water and reagents, and consider chelating agents like EDTA. |
| General Flavonoid Handling | General reviews on flavonoid purification note that separation conditions can affect the structures and biological activities of target compounds [5]. | Prefer newer, gentler purification methods (e.g., High-Speed Counter-Current Chromatography - HSCCC) over traditional methods that may involve harsh conditions or long processing times [5]. |
Based on the general principles above, you can develop a purification workflow designed to minimize degradation. The following diagram outlines the key stages and protective measures.
Q1: What are the primary signs that my this compound has degraded during purification? A1: While the search results do not explicitly list signs, common indicators for flavonoids include a visible change in color (e.g., a yellow pigment turning brown or fading) [5] and a measurable loss of its biological activity, such as reduced antioxidant capacity.
Q2: Can I use metal equipment during the purification process? A2: It is best avoided. The strong chelating ability of this compound with iron [4] suggests that contact with metal surfaces like steel could potentially lead to catalytic degradation or complex formation. Using glass, HPLC-grade plastic, and PEEK tubing for HPLC systems is recommended.
Q3: What is the best way to store purified this compound for long-term stability? A3: The general guidance for sensitive compounds applies. Store the purified, lyophilized powder in a dark, airtight container at -20°C or -80°C. Under an inert atmosphere (e.g., argon or nitrogen gas), stability can be further enhanced by displacing oxygen.
Q4: Are there any analytical techniques to monitor this compound stability? A4: Yes. You can use:
The efficiency of extracting bioactive compounds is influenced by several interacting factors. The table below summarizes the key parameters and their typical effects, as identified in RSM studies on similar compounds [1] [2] [3].
| Parameter | Influence on Extraction Yield | Typical Range/Considerations |
|---|---|---|
| Solvent Concentration | High impact; affects compound solubility and mass transfer [4]. | 0-100% (aqueous to pure organic solvent); optimal often high for polyphenols [4]. |
| Temperature | High impact; increases solubility/diffusion; excessive heat degrades compounds [2] [3]. | 30-60°C; balance between yield and compound stability [4]. |
| Time | Moderate impact; longer times increase yield but not indefinitely [2] [4]. | Minutes (microwave) to hours (maceration); optimal duration depends on method [2] [4]. |
| Liquid-to-Solid Ratio | Moderate impact; ensures sufficient solvent, but excessive dilution increases processing volume [2]. | 10-70 mL/g; find minimum for full compound saturation [2]. |
| Microwave Power | High impact for microwave-assisted extraction (MAE); influences heating rate/cell disruption [1]. | 300-900 W; higher power typically reduces treatment time needed [1]. |
This workflow outlines the systematic approach to optimizing your extraction process using RSM.
Here are the detailed steps for the workflow:
Q1: My RSM model has a low R² value. What should I do? A low R² indicates poor model fit. Check your Lack of Fit p-value; it should be non-significant (> 0.05). Consider if you need a more complex model or if there is excessive experimental error. Ensure you are exploring the correct range for your factors [5].
Q2: What is a key advantage of RSM over the traditional one-factor-at-a-time approach? RSM is superior because it can identify and quantify interaction effects between parameters (e.g., how temperature and time work together). This allows for finding a true optimum that a one-factor-at-a-time approach would miss, and it does so with fewer experiments [3] [5].
Q3: How do I handle a situation where my optimal conditions are outside the range I tested? This is common and indicates the true optimum lies beyond your experimental region. You should expand your factor ranges in a subsequent RSM study. The model can often predict the direction toward a better optimum [4].
Q4: I've heard of Artificial Neural Networks (ANN). Is it better than RSM? Both have strengths. RSM provides a clear, interpretable mathematical model showing the influence of each factor. ANN is a "black box" model that can be slightly more accurate for highly complex, non-linear systems. Some studies use both, screening with RSM and fine-tuning with ANN [2].
Once you have an extract, you need to confirm the presence and quantity of this compound. The following protocol is adapted from a study that successfully isolated 3,5-di-O-methyl this compound [7].
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Extraction Yield | Suboptimal solvent, temperature, time; inefficient cell disruption. | Re-optimize parameters via RSM; consider microwave/ultrasound pre-treatment [1] [3]. |
| High Free Gossypol in Final Product | Inefficient detoxification/degradation step. | Apply physical (microwave [1]), chemical (ferrous sulfate), or enzymatic [8] detoxification; optimize using RSM. |
| Irreproducible Results | Uncontrolled raw material particle size, inconsistent moisture content. | Standardize raw material preparation (drying, sieving); control initial moisture [1] [4]. |
The identification of gossypetin and its metabolites relies heavily on advanced separation and detection technologies. The table below summarizes the core techniques cited in recent literature:
| Technique Category | Specific Techniques Used | Key Applications & Metabolites Identified |
|---|---|---|
| Chromatography & Separation | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography (LC) | Separation of this compound glycosides and their metabolites from complex biological mixtures [1] [2] [3]. |
| Mass Spectrometry (MS) | HPLC-DAD-MSn, LC-QTOF Auto-MS/MS, ESI–MS/MS, Tandem MS | Structural elucidation via mass fragmentation patterns; identification of this compound-8-O-β-D-glucuronide and 6 metabolites in rat urine; analysis of glycosides like this compound-3-O-β-d-robinobioside [1] [4] [3]. |
| Spectroscopy | 1D and 2D Nuclear Magnetic Resonance (NMR) (1H, 13C, HMBC, APT), UV-Vis Spectroscopy | Definitive confirmation of chemical structure, including glycosylation sites and aglycone identity, for compounds like this compound-3-O-β-d-robinobioside [2] [4]. |
A typical workflow integrates these techniques, as visualized below:
This protocol is adapted from a study investigating the metabolites of this compound-8-O-β-D-glucuronide in rat urine [1].
Step 1: Animal Dosing and Sample Collection
Step 2: Sample Pre-treatment
Step 3: Instrumental Analysis - HPLC-DAD-MSn
Step 4: Data Interpretation
This protocol outlines the process for isolating and fully characterizing a new compound, this compound-3-O-β-d-robinobioside, from plant material (Caesalpinia gilliesii leaves) [4].
Step 1: Extraction and Fractionation
Step 2: Structure Elucidation - NMR and MS
Q1: What are the major metabolic pathways of this compound in vivo? Based on a rat study, the primary metabolic pathways for this compound glycosides include deglycosylation (removal of the sugar unit), followed by glucuronidation and methylation of the exposed hydroxyl groups on the this compound aglycone [1]. These Phase II reactions increase the compound's water solubility for excretion.
Q2: My LC-MS data shows many potential metabolites. How can I prioritize them for identification?
Q3: I've isolated a this compound compound. What is the gold standard for confirming its structure? While MS is excellent for initial characterization, the unequivocal confirmation of a new this compound derivative's structure, especially the location of glycosidic linkages, requires Nuclear Magnetic Resonance (NMR) spectroscopy [4]. A complete set of 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC) is considered the gold standard.
Q4: What are common sources to isolate this compound and its derivatives for reference standards? this compound and its various glycosides are naturally occurring in several plants, which can serve as sources for isolation. Key sources mentioned in the literature include:
The table below summarizes key pharmacokinetic parameters from a study in mice after oral administration of Total Flavone of Abelmoschi Corolla (TFA), a gossypetin-containing extract [1] [2] [3].
| Parameter | Details |
|---|---|
| Animal Model | Mice [1] [2] [3] |
| Administration Route | Oral gavage [1] [2] [3] |
| Dose Range (TFA) | 100 - 400 mg/kg [1] [2] [3] |
| Key Observation on Exposure | Area under the curve (AUC) showed a positive correlation with the administered dose [1] [2] [3]. |
| Time to Max Concentration | Rapid attainment of maximum plasma concentrations [1] [2] [3] |
| Effect of Repeated Dosing | Isorhamnetin (a related flavonoid) concentration increased significantly after 7-day repeated gavage compared to a single dose [1] [2] [3]. |
A study developed a UPLC-MS/MS method to quantify total this compound (free aglycone + conjugated metabolites) in mouse plasma, which is critical for accurate pharmacokinetic profiling [1] [2].
The diagram below outlines the key steps for sample preparation and analysis.
Based on the available research, here are some points to optimize your experiments with this compound:
| Feature | This compound | Morin |
|---|---|---|
| Primary Mechanism | Enhances microglial phagocytosis and clearance of Aβ [1] [2]. | Directly binds to Aβ, altering tertiary/quaternary structure to produce "off-pathway" aggregates [3] [4]. |
| Effect on Aβ Plaques & Monomers | Significantly reduces Aβ plaque burden and overall levels of soluble and insoluble Aβ in mouse brain [1] [2]. | Primarily prevents the formation of toxic oligomers and protofibrils [3] [4]. |
| Key Experimental Models | In vivo: 5xFAD transgenic mouse model [1] [2]. In vitro: Primary mouse microglia and BV2 cell lines [1] [2]. | In silico: Atomistic explicit-solvent molecular dynamics simulations [4]. In vitro: Thioflavin-T assays, solid-state NMR [3]. | | Key Findings | Improved spatial learning and memory in AD mice; increased MHC II+ microglia population; did not inhibit β- or γ-secretase activity [1] [2]. | Does not require autoxidation to inhibit aggregation; effective against Aβ mutants lacking key Lys residues [3]. |
For researchers looking to delve deeper into the experimental protocols and evidence, here is a breakdown of the key findings.
The most compelling evidence for this compound comes from a 2022 study using a 5xFAD mouse model, which provides a robust in vivo context [1] [2].
The evidence for morin focuses on a detailed in vitro and in silico understanding of its direct interaction with Aβ peptides.
The diagrams below illustrate the distinct pathways through which this compound and morin exert their anti-amyloid effects.
The distinct mechanisms of this compound and morin highlight different therapeutic strategies and present unique considerations for drug development.
| Feature | This compound | Donepezil |
|---|---|---|
| Primary Mechanism | Enhances microglial phagocytosis and clearance of Aβ plaques; very weak AChE inhibition [1]. | Potent, selective, and reversible inhibition of acetylcholinesterase (AChE) [2] [3] [4]. |
| AChE Inhibition (IC₅₀) | Showed "very weak" effect even at 100 μM in vitro [1]. | IC₅₀ = 16.43 nM (for reference, newer compound 3e has IC₅₀ = 9.26 nM) [5]. |
| Effect on Aβ Pathology | Decreased Aβ plaques, oligomers, and monomers in hippocampus and cortex of 5xFAD mice [1]. | Reduces BACE1, Aβ42, and p-tau levels in animal models [5]. |
| In Vivo Efficacy Models | 5xFAD transgenic mouse model of Alzheimer's disease [1]. | Scopolamine-induced impairment in mice; streptozotocin (STZ)-induced model in mice [5] [4]. |
| Key Behavioral Test Outcomes | Improved spatial learning/memory in Y-maze and Morris Water Maze tests [1]. | Prevents scopolamine-induced memory impairment in Y-maze test; improves learning/memory in rodent models [4]. |
| Additional Relevant Mechanisms | Modulates transcriptome of disease-associated microglia; increases MHC II+ microglia [1]. | Non-cholinergic mechanisms include NMDA receptor downregulation, neuroprotective effects, and neuroinflammation downregulation [3] [6]. |
For researchers, the methodologies from key studies provide a foundation for experimental design.
The following workflow summarizes the key in vivo and in vitro experiments conducted to evaluate this compound's effects:
Key Findings from this compound Experiments [1]:
The pharmacodynamic and pharmacokinetic relationship of donepezil has been systematically characterized in rodents, as outlined below:
Key Findings from Donepezil Experiments [4]:
The choice between these two mechanistic pathways—cholinergic enhancement versus Aβ clearance—depends entirely on the strategic goals of your research or drug development program.
The following table consolidates the key information found in the search results. Gossypetin data comes from a specific 2025 experimental study, while the α-tocopherol information is based on general clinical knowledge and reviews.
| Feature | This compound | α-Tocopherol (Vitamin E) |
|---|---|---|
| Compound Type | Flavonoid (Polyphenolic) [1] | Fat-soluble vitamin [2] |
| Primary Antioxidant Role | Radical scavenging, Metal chelation [3] | Chain-breaking antioxidant; protects cell membranes from lipid peroxidation [2] |
| Key Quantitative Data (from cited studies) | • DPPH Assay (Radical Scavenging): 111.53 mM Trolox Equiv./g [1] • FRAP Assay (Reducing Power): 155.24 mM Trolox Equiv./g [1] | Specific quantitative data from direct antioxidant assays (like DPPH/FRAP) not available in search results. Clinical studies often measure serum concentrations (e.g., deficiency <12 μmol/L) [4]. | | Reported Strengths | Exceptional, hydroxyl-rich structure; high radical scavenging and reducing power [1] [3] | Well-established role in protecting cellular lipids; essential nutrient [2] | | Reported Limitations / Risks | Not fully elucidated in search results. | High-dose supplementation linked to increased all-cause mortality, hemorrhagic stroke, and anticoagulant effects [2]. |
The quantitative data for this compound in the table above comes from a 2025 study that used standardized in vitro antioxidant assays. Here are the detailed methodologies for those key experiments [1]:
DPPH Radical Scavenging Assay: This method measured the ability of this compound to donate a hydrogen atom to stabilize the stable DPPH free radical.
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assessed the ability of this compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
The following diagram illustrates the core antioxidant mechanisms of this compound, based on quantum mechanical computations from the research, and the classical role of α-tocopherol.
The diagram highlights that this compound operates through multiple direct mechanisms and can also prevent ROS generation, while α-tocopherol primarily plays a critical role in halting the chain reaction of lipid peroxidation within cell membranes [3] [2].
Since a direct, experimental comparison was not found in the current literature, here are suggestions for creating a comprehensive guide:
| Cancer Type | Experimental Model | Key Efficacy Findings | Concentration/Dose | Proposed Mechanism(s) of Action | Citation |
|---|---|---|---|---|---|
| Oral Squamous Cell Carcinoma | In vitro (Ca9-22 cells) | Inhibited proliferation, migration, invasion; induced apoptosis & G2/M cell cycle arrest. | 5-20 µM (IC₅₀ ~10 µM at 48h) | ↑ Bax/Bcl-2 ratio; regulated ERK & NF-κB activation. [1] | |
| Osteosarcoma | In vitro (MG-63, Saos-2, HOS, 143B cells) | Suppressed cell viability and growth; induced apoptosis. | IC₅₀ range: 12.6 - 25.2 µM (after 96h) | ↑ Caspase-3 activity; ↑ Bax expression; ↓ pro-inflammatory cytokines (IL-6, IL-1β). [2] | |
| Colorectal Cancer | In vitro (HCT-116 cells) | Induced late-stage apoptosis and cell death. | 8 µg/mL (~22 µM) | Downregulation of Bcl-2 gene expression. [3] | |
| Esophageal Cancer | In vitro & In vivo (patient-derived xenograft) | Inhibited anchorage-dependent/independent growth; suppressed tumor growth in mice. | 20-40 µM (in vitro); 10-20 mg/kg (in vivo) | Direct inhibition of MKK3/6-p38 pathway; caused G2 arrest; induced apoptosis via caspases 3/7. [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
Cell Viability and Proliferation Assays:
Apoptosis and Cell Cycle Analysis:
Migration and Invasion Assays:
Nanoparticle Formulation to Improve Bioavailability:
The anticancer activity of this compound involves the modulation of several key cellular signaling pathways, as illustrated below.
| Feature | This compound | Selonsertib (ASK1 Inhibitor) | Pan-ALK5 Inhibitors (e.g., LY2157299) |
|---|---|---|---|
| Primary Target | MKK3 and MKK6 [1] [2] | Apoptosis Signal-Regulating Kinase 1 (ASK1), an upstream MAP3K [3] | TGF-β Receptor I Kinase (ALK5) [4] |
| Mechanism of Action | Directly inhibits MKK3 & MKK6 kinase activity; suppresses p38 MAPK phosphorylation & downstream signaling [2] | Inhibits ASK1, upstream activator of MKK3/6-JNK/p38 pathways [3] | Inhibits TGF-β receptor, blocking SMAD-dependent & non-SMAD (e.g., p38) signaling [4] |
| Key Experimental IC₅₀/EC₅₀ | Inhibits MKK3/6-p38 signaling; 40 μmol/L effective in cell models [1] | IC₅₀ = 3 nM (biochemical assay) [3] | Not specified in search results; clinical trials revealed safety issues [4] |
| Therapeutic Evidence | Reduces liver fibrosis & neuroinflammation (mouse) [1]; suppresses esophageal cancer growth (in vitro & in vivo) [2]; inhibits osteosarcoma growth & inflammation [5] [6] | Anti-inflammatory & anti-fibrotic effects in NASH models; progressed to Phase III clinical trials [3] | Demonstrated anti-fibrotic potential; dose-limiting cardiotoxicity & anemia in clinical trials [4] |
| Key Advantage | Targets central MKK3/6 node; emerging evidence for liver-brain axis therapy [1] | High potency; favorable phenotype of ASK1 knockout mice suggests therapeutic window [3] | Targets central TGF-β driver of fibrosis [4] |
| Key Limitation | Early pre-clinical stage; pharmacokinetics & full toxicology profile not fully established [1] [2] | Clinical development for NASH discontinued due to lack of efficacy in Phase III [3] | On-target toxicities (immunosuppression, valve thickening) limit systemic use [4] |
For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.
The following diagram illustrates the position of this compound's targets within the cellular signaling network related to fibrosis and cancer, highlighting its strategic inhibition point.
This compound's direct inhibition of MKK3 and MKK6 allows it to precisely target a central hub in the p38 MAPK pathway. This action is distinct from inhibitors targeting upstream kinases like ASK1 or parallel pathways like TGF-β signaling.
This compound presents a promising and distinct approach to kinase inhibition. As research progresses, particularly in vivo pharmacokinetic and toxicology studies, its potential as a novel therapeutic agent will become clearer.
The table below summarizes the key characteristics and experimental findings for Gossypetin and Metformin.
| Feature | This compound | Metformin |
|---|---|---|
| Classification | Natural flavonoid (Hexahydroxyflavone) from Hibiscus sabdariffa [1] [2] | Synthetic biguanide [3] [4] |
| Primary Molecular Target | Not fully elucidated; potential multi-target agent [1] [2] | PEN2, leading to v-ATPase inhibition [5] |
| AMPK Activation Mechanism | Described as a "dual-targeting agent"; exact molecular mechanism requires further validation [1] | Indirect. Inhibits lysosomal v-ATPase via PEN2, preventing AMPK dephosphorylation and promoting AMPKα Thr-172 phosphorylation [3] [5] |
| Key Experimental Efficacy | Pre-clinical (Pre-diabetic rat model): • ↓ Liver triglycerides & weight [2] • ↓ Plasma SREBP-1c (lipogenesis regulator) [2] • ↑ Antioxidant enzymes (SOD, GPx); ↓ MDA (oxidative stress marker) [2] • ↓ Cardiovascular risk factors (MAP, BMI, inflammatory markers) [6] | Pre-clinical & Clinical: • ↓ Hepatic glucose production [3] [4] • Standard first-line therapy for T2DM [4] | | Reported Advantages | • Potent antioxidant and anti-inflammatory properties [1] [2] • In one study, showed superior hepatoprotective effects compared to metformin in the absence of dietary intervention [2] | • Well-established efficacy and safety profile in humans [4] • Pleiotropic benefits (e.g., potential anti-aging, anticancer effects) [5] [7] | | Potential Limitations | • Early-stage research; human data lacking [1] [2] • Requires validation of precise molecular mechanism [1] | • Gastrointestinal side effects; risk of lactic acidosis in specific populations [7] • Does not consistently show benefits on diabetic complications in pre-clinical models [1] |
For your experimental work, here are the methodologies from key studies.
The following data is sourced from a 2025 study investigating this compound's effects on liver health [2] and a 2024 study on cardiovascular function [6].
The diagram below summarizes the key mechanistic steps for metformin's action, based on a 2022 Nature study [5].
Based on the comparative analysis, here are the core distinctions to guide your work:
| Flavonoid | Subclass | Key Finding on Microglia | Experimental Model | Signaling Pathways / Mechanisms | Quantitative Data |
|---|---|---|---|---|---|
| Gossypetin | Flavonol | Enhanced Aβ phagocytosis and clearance; decreased microglial exhaustion [1]. | 5xFAD AD mouse model (in vivo); Primary mouse microglia & BV2 cell line (in vitro) [1]. | Transcriptomic modulation of disease-associated microglia (DAM); Increased MHC II+ microglia; Effect on MKK3/6-p38 MAPK pathway noted in other contexts [1] [2]. | ↓ Hippocampal Aβ plaques (number & size); ↓ Soluble/insoluble Aβ40/42; ↑ Microglial phagocytic activity [1]. |
| Apigenin | Flavone | Attenuated microglial pyroptosis, reduced neuroinflammation [3]. | Rat Spinal Cord Injury (SCI) model (in vivo) [3]. | Enhanced mitophagy; ↓ ROS/NLRP3 inflammasome activation; ↓ GSDMD-mediated pyroptosis [3]. | ↑ Locomotor recovery (BBB score); ↓ IL-1β, IL-18; Improved mitochondrial membrane potential [3]. |
| Quercetin | Flavonol | Reduced oxidative stress and neuroinflammation; protects neuronal cells [4] [5]. | PPA-induced autism rat model (in vivo) [4]. | ↓ TLR4/MyD88/NF-κB; Antioxidant (↓ MDA, ↑ SOD/GSH); Potential to modulate microglial polarization (M1/M2) [4] [5]. | ↓ Brain MDA, TNF-α, IL-13; ↑ Neuronal survival; Improved social and learning behavior [4]. |
| Rutin | Flavonol (Glycoside of Quercetin) | Modulates microglial polarization in neuroinflammation [5]. | Review of neurological disorder models [5]. | Proposed modulation of microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [5]. | Specific quantitative data not provided in the search results. |
| Fisetin | Flavonol | Modulates microglial polarization in neuroinflammation [5]. | Review of neurological disorder models [5]. | Proposed modulation of microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [5]. | Specific quantitative data not provided in the search results. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the primary studies.
The following diagrams illustrate the core signaling pathways through which this compound and apigenin exert their effects on microglia, based on the experimental findings.
The experimental data positions this compound as a particularly compelling candidate for Alzheimer's disease therapy due to its direct and potent enhancement of microglial phagocytosis, leading to clear reductions in Aβ pathology and improvements in cognitive function [1]. Its ability to modulate the transcriptomic state of microglia suggests a disease-modifying potential beyond mere symptom management.
In contrast, apigenin shows a potent anti-pyroptotic mechanism highly relevant for neurotrauma and conditions driven by the NLRP3 inflammasome [3]. Quercetin and other flavonoids demonstrate broader anti-inflammatory and antioxidant properties, suitable for contexts where oxidative stress is a primary driver, such as the tested ASD model [4] [5].
Future research should prioritize:
| Compound / Extract | Source | Reported 3CLpro Inhibition (IC50/EC50) | Antiviral / Cellular Assay Results | Key Experimental Models |
|---|---|---|---|---|
| Turmeric Extract | Turmeric rhizomes | IC50: 15.74 μg/mL [1] | Not specified in study [1] | In vitro FRET enzymatic assay [1] |
| Allyl Isothiocyanate | Mustard seeds, wall rocket | IC50: 41.43 μg/mL [1] | Not specified in study [1] | In vitro FRET enzymatic assay [1] |
| Curcumin | Turmeric | Conflicting data: one study found it did not fully account for turmeric's effect [1]; another showed antiviral activity with EC50: ~4-6 μg/mL [2] | Inhibited SARS-CoV-2 D614G strain and Delta variant; showed virucidal effect [2] | In vitro FRET assay [1]; Plaque assay in Vero E6 cells [2] |
| Quercetin | Widely found in plants | Not directly reported for enzyme | Inhibited SARS-CoV-2 replication in cells (IC50: ~145-167 μM); inhibited syncytia formation (IC50: 156.7 μM) [3] | RT-qPCR in Vero E6 & Caco-2 cells; syncytia formation model in HEK293(S+ACE2) cells [3] |
| Berberine | Various plants (e.g., Berberis) | Supported by computational modeling [4] | Inhibited SARS-CoV-2 replication in Calu-3 cells; suppressed expression of ACE2, TMPRSS2, and pro-inflammatory cytokines [4] | In vitro infection of human lung epithelial cell line (Calu-3); cytokine measurement [4] |
| Compound KB-2 | Identified via virtual screening | Strong binding affinity per molecular dynamics simulation [5] | Not specified in study [5] | Machine learning-based virtual screening; molecular dynamics simulation [5] |
The reliability of this data is rooted in the rigorous experimental methodologies used. Here are the details for some of the key approaches.
Enzyme Inhibition Assays (FRET): This is a standard method for measuring 3CLpro activity. The protease cleaves a specific peptide substrate tagged with a fluorescent donor and a quencher. Upon cleavage, the fluorescence increases, which is measured in real-time. The reduction in this fluorescence signal in the presence of an inhibitor is used to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by half [1]. This method was used to determine the potency of turmeric extract and allyl isothiocyanate.
Cell-Based Antiviral Replication Assays: To confirm that enzyme inhibition translates to actual antiviral effects, researchers use cell lines susceptible to SARS-CoV-2 infection, such as Vero E6 (monkey kidney cells) or Caco-2 (human colon cells). Cells are infected with the virus and treated with the compound. The level of viral replication is then quantified using methods like:
Syncytia Formation Inhibition Assay: This test models the cell-cell fusion that SARS-CoV-2 can induce. HEK293 cells are engineered to co-express the viral Spike protein and the human ACE2 receptor. When these cells are mixed, they fuse into large multinucleated cells (syncytia). Inhibitors that block Spike protein processing or fusion (like Quercetin) can prevent this phenomenon, which is visualized under a microscope and quantified [3].
For a compound like this compound where specific data is lacking, the established research on other flavonoids provides a clear roadmap for investigation. The following diagram outlines this potential research workflow, which integrates computational and experimental methods as seen in the literature.
The existing data provides a strong foundation for comparing the activity of different natural compounds. When evaluating this field, please consider: